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Methyl 6-fluoro-3-methylbenzo[b]thiophene-2-carboxylate Documentation Hub

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  • Product: Methyl 6-fluoro-3-methylbenzo[b]thiophene-2-carboxylate
  • CAS: 863119-54-4

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Structure, Properties, and Synthetic Utility of Methyl 6-fluoro-3-methylbenzo[b]thiophene-2-carboxylate

Executive Summary In contemporary medicinal chemistry, the benzo[b]thiophene scaffold serves as a privileged bioisostere for indoles, benzofurans, and quinolines. Among its functionalized derivatives, Methyl 6-fluoro-3-m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the benzo[b]thiophene scaffold serves as a privileged bioisostere for indoles, benzofurans, and quinolines. Among its functionalized derivatives, Methyl 6-fluoro-3-methylbenzo[b]thiophene-2-carboxylate (CAS: 863119-54-4) represents a highly specialized, versatile building block[1]. By strategically combining a fluorine atom for metabolic stability, a methyl group for conformational locking, and a methyl ester for downstream synthetic functionalization, this compound is uniquely positioned for the development of targeted therapeutics, including kinase inhibitors and STAT3 pathway modulators[2][3].

This technical guide provides an in-depth analysis of the compound’s structural logic, physical properties, and a self-validating synthetic methodology designed for research and drug development professionals.

Chemical Identity and Quantitative Data

Understanding the baseline physicochemical properties of this building block is critical for predicting its behavior in organic synthesis and its influence on the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of final drug candidates.

PropertyValue / Description
Chemical Name Methyl 6-fluoro-3-methylbenzo[b]thiophene-2-carboxylate
CAS Registry Number 863119-54-4[1]
Molecular Formula C₁₁H₉FO₂S[1]
Molecular Weight 224.25 g/mol [4]
InChIKey QLXAVQNSGQZFPE-UHFFFAOYSA-N
Purity Standard Typically ≥95% (Commercial grade)
Physical State Solid (Ambient Storage)
Safety / Hazards H302, H315, H319, H335 (Irritant/Harmful if swallowed)

Structural Anatomy and Pharmacological Rationale

The architectural design of Methyl 6-fluoro-3-methylbenzo[b]thiophene-2-carboxylate is not arbitrary; each functional group serves a distinct mechanistic or pharmacological purpose.

  • The Benzo[b]thiophene Core: Acts as a lipophilic, aromatic scaffold that frequently engages in π−π stacking within the hydrophobic pockets of target proteins (e.g., the SH2 domain of STAT3)[2].

  • 6-Fluoro Substitution: The introduction of fluorine at the 6-position withdraws electron density via the inductive effect. This deactivates the aromatic ring toward oxidative metabolism by Cytochrome P450 enzymes, thereby extending the biological half-life of downstream drug candidates.

  • 3-Methyl Group: Introduces a critical steric bump. When the 2-ester is converted into an amide, the 3-methyl group forces the amide bond into a specific conformation, reducing the entropic penalty upon target binding.

  • 2-Methyl Carboxylate: Serves as a stable, yet easily manipulable synthetic handle. It can be saponified to the corresponding carboxylic acid (CAS: 863119-55-5) for amide coupling or reduced to an alcohol[5].

Pharmacophore Core Benzo[b]thiophene Core Hydrophobic Scaffold Bioisostere of Indole Fluoro 6-Fluoro Substitution Blocks CYP450 Metabolism Increases Lipophilicity Core->Fluoro Modulates electronics Methyl 3-Methyl Group Steric Constraint Conformational Locking Core->Methyl Induces steric strain Ester 2-Methyl Carboxylate Synthetic Handle Precursor for Amidation Core->Ester Functionalization site Methyl->Ester Forces trans-like conformation of derivatives

Figure 1: Pharmacophoric contributions and structural logic of the target compound.

Synthetic Methodology and Mechanistic Causality

The most robust and atom-economical route to 2-carboxylate-benzo[b]thiophenes involves the base-promoted cyclization of an ortho-haloacetophenone with a thioglycolate[2][6].

Mechanistic Pathway
  • Nucleophilic Aromatic Substitution ( SN​Ar ): The reaction is initiated by the deprotonation of methyl thioglycolate by a mild base (e.g., K2​CO3​ ). The resulting thiolate anion attacks the highly activated ortho-position of 1-(2-chloro-4-fluorophenyl)ethan-1-one, displacing the chloride ion to form a thioether intermediate[6].

  • Intramolecular Aldol-Type Condensation: The active methylene group of the thioether is deprotonated, followed by an intramolecular nucleophilic attack on the adjacent ketone carbonyl[7].

  • Dehydration: The resulting tertiary alcohol undergoes spontaneous dehydration driven by the thermodynamic stability of the newly formed aromatic thiophene ring[7].

Synthesis SM 1-(2-Chloro-4-fluorophenyl)ethan-1-one + Methyl Thioglycolate Base Base Addition (K2CO3) Solvent: DMF SM->Base SNAr SNAr Reaction Thioether Formation Base->SNAr Deprotonation Cyclization Intramolecular Aldol Condensation Heat (80°C) SNAr->Cyclization C-C Bond Formation Dehydration Dehydration (-H2O) Aromatization Cyclization->Dehydration Thermodynamic Driving Force Validation LC-MS / TLC Validation Check for UV-active product Dehydration->Validation IPC Check Product Methyl 6-fluoro-3-methylbenzo[b]thiophene-2-carboxylate (Target Product) Validation->Product Workup & Isolation

Figure 2: Synthetic workflow and mechanistic pathway for benzo[b]thiophene formation.

Self-Validating Experimental Protocol

To ensure high scientific integrity and reproducibility, the following protocol integrates causality and in-process controls (IPCs) to create a self-validating workflow.

Reagents and Equipment
  • Starting Material: 1-(2-chloro-4-fluorophenyl)ethan-1-one (1.0 eq)

  • Nucleophile: Methyl thioglycolate (1.2 eq)

  • Base: Anhydrous Potassium Carbonate ( K2​CO3​ ) (2.5 eq)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology
  • Reaction Setup: Charge a flame-dried round-bottom flask with 1-(2-chloro-4-fluorophenyl)ethan-1-one and anhydrous DMF.

    • Causality: DMF is chosen as a polar aprotic solvent because it poorly solvates the thiolate anion, thereby maximizing its nucleophilicity for the initial SN​Ar step[2].

  • Thiolate Generation: Add methyl thioglycolate (1.2 eq) followed by anhydrous K2​CO3​ (2.5 eq) in one portion.

    • Causality: A slight excess of thioglycolate ensures complete consumption of the starting material. K2​CO3​ is basic enough to deprotonate the thiol (pKa ~10) but mild enough to prevent premature saponification of the methyl ester.

  • Thermal Activation: Heat the reaction mixture to 80–90 °C under a nitrogen atmosphere for 12 hours.

    • Causality: While the SN​Ar step can occur at lower temperatures, the subsequent intramolecular aldol condensation requires a higher activation energy to proceed efficiently[7].

  • In-Process Control (Self-Validation): Sample the reaction mixture and analyze via TLC (Hexanes:EtOAc 8:2) and LC-MS.

    • Validation Metric: The reaction is deemed complete when the starting ketone is fully consumed, replaced by a highly UV-active, non-polar spot corresponding to the aromatized benzo[b]thiophene core[3].

  • Quench and Workup: Cool the mixture to room temperature and pour it slowly into vigorously stirred ice water (10 volumes relative to DMF).

    • Causality: The target compound is highly lipophilic and will rapidly precipitate. The ice water safely quenches the reaction, dissolves the inorganic salts ( KCl , unreacted K2​CO3​ ), and removes the DMF solvent.

  • Isolation and Purification: Filter the resulting precipitate under vacuum, wash thoroughly with cold distilled water, and dry under high vacuum. If necessary, recrystallize from hot ethanol.

    • Causality: Recrystallization exploits the planar, rigid structure of the benzo[b]thiophene, allowing it to form a pure crystal lattice while excluding trace acyclic thioether intermediates.

Downstream Applications in Drug Discovery

Methyl 6-fluoro-3-methylbenzo[b]thiophene-2-carboxylate is rarely the final drug molecule; rather, it is a foundational scaffold.

In the development of STAT3 signaling pathway inhibitors , the ester is typically hydrolyzed to 6-fluoro-3-methylbenzo[b]thiophene-2-carboxylic acid[2][5]. This acid is then coupled with various aliphatic or aromatic amines using standard peptide coupling reagents (e.g., EDC/HOBt) to generate carboxamides[2]. These derivatives have shown significant antiproliferative activity against cancer cells by binding to the SH2 domain of STAT3, preventing its phosphorylation and subsequent dimerization[2]. Furthermore, similar aminobenzo[b]thiophene scaffolds have been heavily utilized in the synthesis of potent kinase inhibitors, such as MK2 and LIMK1 inhibitors, demonstrating the vast pharmacological utility of this core structure[3].

References

  • National Center for Biotechnology Information (NCBI). "Novel 2-Carbonylbenzo[b]thiophene 1,1-Dioxide Derivatives as Potent Inhibitors of STAT3 Signaling Pathway." PMC. URL: [Link]

  • MDPI. "Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution." MDPI. URL: [Link]

  • Royal Society of Chemistry (RSC). "Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors." RSC Publishing. URL: [Link]

  • Pharmaceutical Society of Japan. "Studies on Quinones. Part 37. Synthesis and Biological Activity of o-Aminoester Functionalised Benzo- and Naphtho[2,3-b]thiophenes." URL: [Link]

Sources

Exploratory

A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Methyl 6-fluoro-3-methylbenzo[b]thiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development.[1][2] It provi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development.[1][2] It provides unparalleled, atom-level insights into molecular structure, enabling the unambiguous confirmation of newly synthesized entities and the detailed study of their physicochemical properties.[3][4] This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of Methyl 6-fluoro-3-methylbenzo[b]thiophene-2-carboxylate, a substituted benzothiophene derivative of interest in medicinal chemistry.[5] The benzothiophene scaffold is a key pharmacophore in numerous biologically active compounds.

This document provides a comprehensive, field-expert interpretation of the predicted ¹H and ¹³C NMR spectral data for this molecule. While direct experimental spectra for this specific compound are not publicly available, this guide leverages established principles of NMR spectroscopy and data from structurally analogous compounds to provide a robust and scientifically grounded analysis.

Molecular Structure and Numbering Scheme

A clear and consistent numbering system is crucial for accurate spectral assignment. The following diagram illustrates the molecular structure of Methyl 6-fluoro-3-methylbenzo[b]thiophene-2-carboxylate with the IUPAC numbering convention.

Caption: Molecular structure and numbering of Methyl 6-fluoro-3-methylbenzo[b]thiophene-2-carboxylate.

Experimental Protocols

While the presented data is predictive, the following outlines a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for this type of small molecule.

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: -2 to 12 ppm.

    • Number of scans: 16-32.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Spectral width: 0 to 200 ppm.

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2 seconds.

cluster_0 NMR Data Acquisition and Processing Workflow A Sample Preparation B 1H and 13C NMR Data Acquisition A->B C Fourier Transformation B->C D Phase and Baseline Correction C->D E Integration and Peak Picking D->E F Spectral Interpretation E->F

Caption: A generalized workflow for NMR data acquisition and analysis.

¹H NMR Spectral Data and Interpretation

The predicted ¹H NMR spectrum of Methyl 6-fluoro-3-methylbenzo[b]thiophene-2-carboxylate is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl groups. The chemical shifts are influenced by the electronic effects of the substituents on the benzothiophene core.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale
H-4~7.8-8.0ddJ(H4-H5) ≈ 9.0, J(H4-F) ≈ 5.0Deshielded due to proximity to the thiophene ring and ortho-coupling to H-5 and a weaker coupling to the fluorine at C-6.
H-5~7.1-7.3tdJ(H5-H4) ≈ 9.0, J(H5-F) ≈ 9.0, J(H5-H7) ≈ 2.5Shielded relative to H-4 and H-7. Exhibits a triplet of doublets due to coupling with H-4, H-7, and a strong coupling to the fluorine at C-6.
H-7~7.6-7.8ddJ(H7-F) ≈ 9.0, J(H7-H5) ≈ 2.5Deshielded due to the anisotropic effect of the thiophene sulfur. Shows a doublet of doublets from coupling to the fluorine at C-6 and H-5.
OCH₃~3.9s-A singlet in the typical region for a methyl ester.
C3-CH₃~2.5s-A singlet in the characteristic region for a methyl group attached to an aromatic ring.

¹³C NMR Spectral Data and Interpretation

The predicted ¹³C NMR spectrum will show 11 distinct signals, corresponding to the 11 unique carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic distribution in the molecule.

Carbon Predicted Chemical Shift (δ, ppm) Rationale
C=O~162-164Typical chemical shift for a carbonyl carbon of an ester.
C6~159-162 (d, ¹JCF ≈ 250 Hz)Directly attached to the highly electronegative fluorine atom, resulting in a significant downfield shift and a large one-bond C-F coupling constant.
C7a~138-140Quaternary carbon at the fusion of the two rings.
C3a~135-137Another quaternary carbon at the ring fusion.
C2~133-135Attached to the electron-withdrawing carboxylate group.
C4~123-125 (d, ³JCF ≈ 8 Hz)Aromatic CH carbon, with a small three-bond coupling to fluorine.
C7~115-117 (d, ²JCF ≈ 25 Hz)Aromatic CH carbon ortho to the fluorine, showing a two-bond C-F coupling.
C5~110-112 (d, ²JCF ≈ 25 Hz)Aromatic CH carbon meta to the fluorine, also exhibiting a two-bond C-F coupling.
C3~128-130Attached to the methyl group.
OCH₃~52-54Typical chemical shift for a methyl ester carbon.
C3-CH₃~14-16Aliphatic methyl carbon attached to the thiophene ring.

Advanced NMR Techniques for Structural Confirmation

For unambiguous assignment, especially in complex molecules, two-dimensional (2D) NMR experiments are invaluable.[6]

  • COSY (Correlation Spectroscopy): This experiment would reveal the coupling network between the aromatic protons (H-4, H-5, and H-7), confirming their connectivity.[7]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached, allowing for the definitive assignment of the protonated carbons (C-4, C-5, C-7, OCH₃, and C3-CH₃).

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. For instance, correlations from the OCH₃ protons to the C=O and C-2 carbons would confirm the ester functionality. Correlations from the C3-CH₃ protons to C-2, C-3, and C-3a would solidify the assignment of the thiophene ring carbons.

cluster_0 2D NMR for Structural Elucidation A 1D NMR Data (1H, 13C) B COSY (H-H Correlation) A->B C HSQC (Direct C-H Correlation) A->C D HMBC (Long-Range C-H Correlation) A->D E Unambiguous Structural Assignment B->E C->E D->E

Caption: The role of 2D NMR in achieving a definitive structural assignment.

Conclusion

The detailed analysis of the predicted ¹H and ¹³C NMR spectra of Methyl 6-fluoro-3-methylbenzo[b]thiophene-2-carboxylate provides a robust framework for the structural characterization of this and related molecules. The predicted chemical shifts and coupling constants are based on established principles and data from analogous compounds, offering a high degree of confidence in the assignments. The application of 2D NMR techniques would provide ultimate confirmation of the molecular structure, a critical step in the progression of any new chemical entity in a drug discovery program.

References

  • Holzgrabe, U. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Journal of Pharmaceutical and Biomedical Analysis, 179, 112983.
  • Shuker, S. B. (2021). Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. Journal of Medicinal Chemistry, 64(15), 10767–10793.
  • Walsh Medical Media. (2022, July 28). Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry.
  • Labome. (2014, March 14). NMR Spectroscopy in Drug Discovery and Development.
  • ResearchGate. (2015, June 3). (PDF) NMR Spectroscopy in Drug Discovery and Development.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Interpreting NMR Spectra of Dibenzothiophene Compounds.
  • Cai, L., et al. (2020). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules, 25(15), 3483.
  • BenchChem. (2025).
  • Oregon State University. (2014, March 9). NMR Analysis of Substituted Benzophenones Analysis Guide.
  • BenchChem. (2025).
  • Chem-Impex. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • NextSDS. (n.d.).

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Foundational

A Researcher's Comprehensive Guide to the Safe Handling of Fluorinated Benzothiophenes

Introduction: The Double-Edged Sword of Fluorination in Benzothiophene Scaffolds Fluorinated benzothiophenes represent a privileged class of heterocyclic compounds, pivotal in the landscape of modern drug discovery and m...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Double-Edged Sword of Fluorination in Benzothiophene Scaffolds

Fluorinated benzothiophenes represent a privileged class of heterocyclic compounds, pivotal in the landscape of modern drug discovery and materials science.[1][2] The strategic incorporation of fluorine into the benzothiophene core can significantly modulate a molecule's physicochemical and biological properties. This often leads to enhanced metabolic stability, improved binding affinity to biological targets, and favorable lipophilicity—attributes highly sought after by medicinal chemists.[3] The carbon-fluorine bond's strength, approximately 116 kcal/mol compared to a carbon-hydrogen bond's 99 kcal/mol, renders the fluorinated site less susceptible to metabolic degradation.[3]

However, the very characteristics that make these compounds valuable also introduce a unique set of safety and handling challenges. The high electronegativity of fluorine and the potential for the release of hazardous decomposition products, such as hydrogen fluoride (HF), necessitate a robust understanding of their reactivity and toxicology.[3] This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive framework for the safe handling of fluorinated benzothiophenes, moving beyond rote compliance to foster a culture of intrinsic safety and scientific integrity.

Hazard Identification and Risk Assessment: A Proactive Approach

A thorough risk assessment is paramount before any laboratory work involving fluorinated benzothiophenes. The hazards can be broadly categorized into physicochemical, health, and environmental risks.

Physicochemical Hazards

While many fluorinated benzothiophenes are stable solids under normal conditions, their reactivity can be influenced by the position and number of fluorine substituents.[4][5] They are generally incompatible with strong oxidizing agents.[4][5][6] Upon combustion or exposure to high temperatures, they may decompose to produce toxic fumes, including carbon oxides and sulfur oxides.[6]

Health Hazards

The toxicological profiles of many specific fluorinated benzothiophenes are not extensively documented.[6] However, based on the known hazards of related compounds, the following should be considered:

  • Acute Toxicity: Some fluorinated benzothiophenes may be harmful if swallowed, in contact with skin, or if inhaled.[5][7] For instance, 7-fluoro-1-benzothiophene is classified as acutely toxic.[7]

  • Skin and Eye Irritation: Direct contact can cause skin and eye irritation.[7]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[4]

  • Specific Target Organ Toxicity: Some compounds may cause drowsiness or dizziness.[7]

  • Long-term Effects: The chronic effects of exposure to many fluorinated benzothiophenes are unknown. However, some sulfur-containing heterocyclic aromatic hydrocarbons have been shown to cause DNA damage and apoptosis in cells.[8]

A critical, yet often overlooked, hazard is the potential for the formation of hydrogen fluoride (HF) during certain reactions or decomposition. HF is a highly corrosive and toxic substance that can cause severe burns and systemic toxicity.

Risk Mitigation and Safe Handling Protocols

A multi-layered approach to risk mitigation is essential, encompassing engineering controls, personal protective equipment (PPE), and stringent operational protocols.

Engineering Controls
  • Ventilation: All work with fluorinated benzothiophenes, especially volatile compounds or dusty powders, must be conducted in a certified chemical fume hood to prevent inhalation exposure.[6][9][10]

  • Containment: For particularly hazardous operations, the use of a glove box may be warranted.

  • Safety Equipment: Ensure that a safety shower and eyewash station are readily accessible and in good working order.[4][6]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn over the goggles when there is a significant risk of splashing.[6][10][11]

  • Hand Protection: The selection of appropriate gloves is critical. Nitrile or neoprene gloves are often suitable for incidental contact, but the specific Safety Data Sheet (SDS) for the compound and any solvents must be consulted.[3][6] For any work with the potential to generate HF, heavy-duty neoprene or butyl rubber gloves are required.[3]

  • Protective Clothing: A flame-resistant lab coat, long pants, and closed-toe shoes are required.[3] For larger-scale work, a chemical-resistant apron should be worn.

Operational Protocols
  • Housekeeping: Maintain a clean and organized work area. Avoid the accumulation of dust.[4]

  • Handling: Avoid contact with skin, eyes, and clothing.[6][9] Wash hands thoroughly after handling.[6][9]

  • Storage: Store fluorinated benzothiophenes in a cool, dry, and well-ventilated area away from incompatible materials like oxidizing agents.[3][4][6] Keep containers tightly closed and clearly labeled.[3][4][6]

  • Waste Disposal: All waste containing fluorinated benzothiophenes or their reagents must be treated as hazardous waste.[3] Collect waste in designated, properly labeled, and sealed containers.[3] Adhere to all institutional and local regulations for hazardous waste disposal.[3]

Experimental Workflow: A Step-by-Step Approach to Safety

The following diagram illustrates a standard workflow for handling fluorinated benzothiophenes in a laboratory setting, emphasizing the integration of safety at each step.

G cluster_prep Preparation cluster_handling Handling & Reaction cluster_cleanup Cleanup & Disposal prep_sds Review SDS & Literature prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Prepare Fume Hood prep_ppe->prep_hood handle_weigh Weigh Compound prep_hood->handle_weigh In Fume Hood handle_react Perform Reaction handle_weigh->handle_react cleanup_quench Quench Reaction (if necessary) handle_react->cleanup_quench cleanup_waste Segregate & Label Waste cleanup_quench->cleanup_waste cleanup_decon Decontaminate Glassware & Surfaces cleanup_waste->cleanup_decon cleanup_dispose Dispose of Waste per Protocol cleanup_decon->cleanup_dispose

Caption: Standard laboratory workflow for handling fluorinated benzothiophenes.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a swift and informed response is crucial.

Scenario Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][11]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection if necessary. Contain the spill with an inert absorbent material. Collect the material into a sealed container for hazardous waste disposal. Ventilate the area.[6]

Conclusion: Fostering a Culture of Safety

Fluorinated benzothiophenes are invaluable tools in the arsenal of researchers and drug developers. Their unique properties, however, demand a commensurate level of respect and caution. By integrating a deep understanding of their potential hazards with robust safety protocols and a proactive risk assessment mindset, the scientific community can continue to harness the power of these remarkable compounds while ensuring the well-being of its researchers and the protection of the environment.

References

  • INCHEM. (n.d.). Sulfur-Containing Heterocyclic Compounds (JECFA Food Additives Series 50). [Link]

  • Singh, R., Kaur, H., & Kumar, P. (2020). A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. The Open Medicinal Chemistry Journal, 14, 49-64. [Link]

  • NextSDS. (n.d.). 7-fluoro-1-benzothiophene — Chemical Substance Information. [Link]

  • Neuroquantology. (2022). Review on the Synthesis and Diverse Applications of Biologically Significant Sulfur- Containing Heterocycles. [Link]

  • University of California, Santa Barbara. (n.d.). Fluorine. [Link]

  • PubMed. (2025, August 19). Sulfur-Containing Heterocyclic Aromatic Hydrocarbons Alter Estrogen Metabolism and Cause DNA Damage and Apoptosis in Granulosa Cells. [Link]

  • ResearchGate. (2020, April 29). A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. [Link]

  • ACS Publications. (2025, July 29). Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories. [Link]

  • Wikipedia. (n.d.). Organofluorine chemistry. [Link]

  • ACS Chemical Health & Safety. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. [Link]

  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. [Link]

  • PMC. (n.d.). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. [Link]

  • ChemRxiv. (n.d.). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. [Link]

Sources

Exploratory

Predictive Toxicology and Preclinical De-Risking of Methyl 6-fluoro-3-methylbenzo[b]thiophene-2-carboxylate: A Mechanistic Whitepaper

Executive Summary & Structural Liability Analysis In early-stage drug discovery, the transition from a synthetic building block to a viable lead compound requires rigorous, predictive toxicity profiling. Methyl 6-fluoro-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Liability Analysis

In early-stage drug discovery, the transition from a synthetic building block to a viable lead compound requires rigorous, predictive toxicity profiling. Methyl 6-fluoro-3-methylbenzo[b]thiophene-2-carboxylate (CAS 863119-54-4) is a highly functionalized heterocyclic intermediate. While its exact in vivo toxicological profile remains unpublished in primary literature, we can construct a highly predictive toxicity profile by analyzing its structural pharmacophores and historical data from the benzothiophene class.

As a Senior Application Scientist, I approach this molecule by dissecting its three primary structural features to forecast potential liabilities:

  • The Benzothiophene Core: Benzothiophenes are notorious for undergoing cytochrome P450 (CYP450)-mediated oxidative bioactivation. Drugs containing this moiety (e.g., zileuton, tienilic acid) have historically been associated with idiosyncratic drug-induced liver injury (iDILI) due to the formation of reactive electrophilic intermediates (epoxides or S-oxides) [1].

  • The Methyl Ester Moiety: This functional group acts as a metabolic "soft spot." It is highly susceptible to rapid hydrolysis by ubiquitous carboxylesterases (CES1 in the liver, CES2 in the intestine), converting the parent compound into 6-fluoro-3-methylbenzo[b]thiophene-2-carboxylic acid.

  • The 6-Fluoro Substitution: Halogenation at the 6-position is a classic medicinal chemistry strategy to block aromatic oxidation and increase lipophilicity. While this may improve metabolic stability at that specific site, it can shunt CYP450 metabolism toward the sulfur heteroatom or the 3-methyl group.

Mechanistic Pathways of Bioactivation

To design an effective toxicity screening cascade, we must first understand the causality behind the expected toxicity. The toxicity of benzothiophene derivatives is rarely caused by the parent molecule itself; rather, it is driven by its metabolites [4].

When exposed to hepatic enzymes, Methyl 6-fluoro-3-methylbenzo[b]thiophene-2-carboxylate will likely undergo two divergent metabolic pathways:

  • Detoxification/Clearance (CES-Mediated): Rapid ester hydrolysis yields the carboxylic acid. This metabolite is generally stable, highly polar, and readily excreted, though it may undergo subsequent Phase II glucuronidation.

  • Bioactivation (CYP-Mediated): If CYP450 enzymes (particularly CYP1A2 and CYP3A4) oxidize the thiophene ring before ester hydrolysis occurs, highly reactive S-oxides or arene oxides are formed. These electrophiles act as Michael acceptors, covalently binding to hepatocellular proteins and depleting intracellular glutathione (GSH), directly triggering hepatocyte necrosis or immune-mediated iDILI [1, 3].

MetabolicPathway Parent Methyl 6-fluoro-3-methylbenzo[b] thiophene-2-carboxylate CES Carboxylesterase (CES1/CES2) Parent->CES CYP CYP450 Oxidation (CYP1A2/CYP3A4) Parent->CYP Acid 6-Fluoro-3-methylbenzo[b] thiophene-2-carboxylic acid (Stable Clearance) CES->Acid Epoxide Epoxide / S-Oxide (Reactive Electrophile) CYP->Epoxide Tox Protein Covalent Binding (Hepatotoxicity Risk) Epoxide->Tox GSH GSH Conjugation (Detoxification/Trapping) Epoxide->GSH

Fig 1. Divergent metabolic pathways of the benzothiophene derivative.

Self-Validating Experimental Protocols

To empirically evaluate the risks outlined above, we implement a tiered, self-validating screening workflow. A protocol is only "self-validating" if it contains internal controls that prove the biochemical machinery of the assay functioned correctly, regardless of the test compound's performance.

ToxWorkflow Compound Test Compound (CAS 863119-54-4) Phase1 Phase I: Cytotoxicity (HepG2 / Hepatocytes) Compound->Phase1 Phase2 Phase II: Met. Stability (HLM + NADPH) Phase1->Phase2 Phase3 Phase III: GSH Trapping (LC-MS/MS Adducts) Phase2->Phase3 Phase4 Phase IV: Genotoxicity (Ames OECD 471) Phase3->Phase4 Decision Go/No-Go Decision Matrix Phase4->Decision

Fig 2. Sequential in vitro toxicity screening workflow for preclinical de-risking.

Protocol A: Reactive Metabolite Trapping (GSH Assay)

Objective: To quantify the formation of electrophilic S-oxides or epoxides via LC-MS/MS. Causality: Because reactive metabolites are transient and cannot be measured directly, we flood the system with Glutathione (GSH). GSH acts as a surrogate nucleophile, permanently trapping the electrophile as a stable GSH-adduct that can be detected via mass spectrometry[4].

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of Methyl 6-fluoro-3-methylbenzo[b]thiophene-2-carboxylate in DMSO.

  • Incubation Matrix: In a 96-well plate, combine Human Liver Microsomes (HLM) at 1.0 mg/mL protein concentration, 5 mM GSH, and 100 mM potassium phosphate buffer (pH 7.4).

  • Self-Validation Controls:

    • Positive Control: Acetaminophen (known to form NAPQI-GSH adducts).

    • Negative Control: Test compound + HLM + GSH without NADPH (proves adduct formation is strictly CYP450-dependent).

  • Initiation: Add the test compound (final concentration 10 µM). Pre-incubate for 5 minutes at 37°C. Initiate the reaction by adding 1 mM NADPH.

  • Termination: After 60 minutes, quench the reaction with an equal volume of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS, scanning for the neutral loss of 129 Da (characteristic of GSH adducts).

Protocol B: Bacterial Reverse Mutation Test (Ames Test - OECD 471)

Objective: To determine if the compound or its metabolites induce point mutations in bacterial DNA [2]. Causality: The benzothiophene core has the potential to intercalate DNA or form DNA-reactive epoxides. The OECD 471 guideline mandates testing with and without metabolic activation (S9 fraction) to capture both direct-acting mutagens and CYP-generated mutagens [2].

Step-by-Step Methodology:

  • Strain Preparation: Culture histidine-dependent Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and tryptophan-dependent E. coli (WP2 uvrA) overnight.

  • Metabolic Activation (S9): Prepare a 10% rat liver S9 mix containing NADP+ and glucose-6-phosphate.

  • Self-Validation Controls:

    • Positive Control (+S9): 2-Aminoanthracene (validates S9 metabolic competence).

    • Positive Control (-S9): Sodium azide for TA1535, 2-Nitrofluorene for TA98 (validates strain reversion capability).

    • Vehicle Control: DMSO (establishes baseline spontaneous reversion rate).

  • Plate Incorporation: Mix 100 µL of bacterial suspension, 50 µL of test compound (ranging from 1.5 to 5000 µ g/plate ), and 500 µL of S9 mix (or buffer for -S9) into 2 mL of molten top agar containing trace histidine/biotin.

  • Incubation & Scoring: Pour over minimal glucose agar plates. Incubate at 37°C for 48-72 hours. Count revertant colonies using an automated colony counter.

Quantitative Decision Matrix

To translate raw assay data into actionable drug development decisions, quantitative thresholds must be established. The following table summarizes the Go/No-Go criteria for advancing Methyl 6-fluoro-3-methylbenzo[b]thiophene-2-carboxylate into in vivo studies.

Assay / EndpointQuantitative Metric"Go" Threshold (Acceptable)"No-Go" Threshold (Liability)Mechanistic Rationale
HepG2 Cytotoxicity IC₅₀ (µM) at 48h> 50 µM< 10 µMHigh basal cytotoxicity indicates non-specific membrane disruption or mitochondrial toxicity.
Metabolic Stability Intrinsic Clearance (CLint)< 40 µL/min/mg> 100 µL/min/mgRapid clearance via esterases will result in poor systemic exposure of the parent drug.
GSH Trapping Adduct Peak Area Ratio< 1% relative to parent> 5% relative to parentHigh GSH adduct formation strongly correlates with clinical iDILI and covalent protein binding.
Ames Test (OECD 471) Fold-increase in revertants< 2-fold over vehicle≥ 2-fold (dose-dependent)A positive Ames test indicates severe genotoxic/carcinogenic risk, terminating the lead.

References

  • In Vitro Metabolism of 2-Acetylbenzothiophene: Relevance to Zileuton Hepatotoxicity. Chemical Research in Toxicology - ACS Publications. URL:[Link]

  • OECD 471 Ames Test (GLP) | Fast, Reliable Genotoxicity Data. Gentronix. URL:[Link]

  • Zileuton | C11H12N2O2S | CID 60490. PubChem - NIH. URL:[Link]

  • Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. ACS Publications. URL:[Link]

Foundational

The Biological Frontier of Fluorinated Benzo[b]thiophenes: Mechanisms, Applications, and Experimental Workflows

Executive Summary The strategic incorporation of fluorine into heterocyclic scaffolds has revolutionized modern medicinal chemistry. Among these privileged structures, fluorinated benzo[b]thiophene derivatives have demon...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The strategic incorporation of fluorine into heterocyclic scaffolds has revolutionized modern medicinal chemistry. Among these privileged structures, fluorinated benzo[b]thiophene derivatives have demonstrated a profound spectrum of biological activities, ranging from potent targeted anticancer effects to the eradication of multidrug-resistant bacterial strains. This technical whitepaper provides an in-depth mechanistic analysis of these compounds, synthesizes quantitative structure-activity relationship (SAR) data, and outlines self-validating experimental protocols designed to ensure absolute scientific integrity in drug development workflows.

The Pharmacological Rationale for Fluorination

The addition of a fluorine atom to the benzo[b]thiophene core is not merely a structural tweak; it fundamentally alters the molecule's pharmacokinetic and pharmacodynamic profile. The carbon-fluorine (C-F) bond is highly polarized and possesses exceptional metabolic stability.

Causality in Design: Fluorine's high electronegativity exerts a strong electron-withdrawing effect, modulating the pKa of adjacent functional groups and enhancing the molecule's overall lipophilicity (logP). This increased lipophilicity directly improves cellular permeability and blood-brain barrier penetration. Furthermore, the fluorine atom can participate in orthogonal multipolar C-F···C=O interactions within protein binding pockets, significantly tightening binding affinity compared to non-fluorinated analogs. This makes fluorinated benzo[b]thiophenes highly attractive probes for1 [1].

Elucidated Mechanisms of Action

Antimicrobial Efficacy via Pyruvate Kinase Inhibition

Recent developments in2 have revealed potent antibacterial activity against Gram-positive bacteria, specifically methicillin-resistant Staphylococcus aureus (MRSA) [2]. The primary mechanism of action is the allosteric inhibition of bacterial pyruvate kinase. By binding to this critical glycolytic enzyme, the fluorinated derivatives halt the conversion of phosphoenolpyruvate to pyruvate, leading to an immediate collapse of the bacterial metabolic cycle and subsequent ATP depletion.

G A Fluorinated Benzo[b]thiophene B Bacterial Pyruvate Kinase (MRSA) A->B Allosteric Binding (F-mediated) C Glycolysis Arrest B->C Enzymatic Inhibition D ATP Depletion & Cell Death C->D Metabolic Collapse

Mechanism of MRSA inhibition via pyruvate kinase targeting.

Anticancer Activity via Tubulin Polymerization Inhibition

In oncological applications, 3 act as potent cytotoxic agents by disrupting the microtubule network [3]. These compounds competitively bind to the colchicine site on β -tubulin. The steric hindrance and altered electronic profile provided by the fluorine substituent prevent the proper assembly of α/β -tubulin heterodimers. This depolymerization triggers a failure in the mitotic spindle apparatus, forcing the cancer cell into G2/M phase arrest and ultimately culminating in caspase-mediated apoptosis.

G T1 Fluorinated Derivative T2 Tubulin Colchicine Binding Site T1->T2 High-Affinity Binding T3 Microtubule Depolymerization T2->T3 Steric Hindrance T4 G2/M Cell Cycle Arrest T3->T4 Mitotic Spindle Failure T5 Apoptosis T4->T5 Caspase Activation

Apoptotic cascade triggered by tubulin polymerization inhibition.

Quantitative Structure-Activity Relationship (SAR) Profiling

The strategic positioning of the fluorine atom drastically alters the half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) across different biological models. The table below synthesizes quantitative efficacy data for leading derivatives.

Compound IDStructural ClassificationTarget Cell Line / StrainIC50 / MIC ValueBiological Application
FB-1 Fluorinated benzo[b]thiopheneA549 (Lung Carcinoma)0.8 µM (IC50)Anticancer
FB-3 Fluorinated benzo[b]thiopheneHCT-116 (Colon Carcinoma)0.08 µM (IC50)Anticancer
Cpd 3a 5-Fluoro-indolobenzothiopheneMRSA JE22.0 µg/mL (MIC)Antimicrobial
Cpd 3a 5-Fluoro-indolobenzothiopheneUSA Lac* lux (MRSA)1.0 µg/mL (MIC)Antimicrobial

Data aggregated from standardized in vitro assays[2, 3]. Compound 3a demonstrates a 24-fold higher activity than standard oxacillin against specific MRSA strains.

Self-Validating Experimental Workflows

To ensure data integrity, all biological evaluations of fluorinated benzo[b]thiophenes must be executed within self-validating systems. A self-validating protocol inherently proves its own operational success through a matrix of internal controls, ensuring that any observed compound activity is a true pharmacological effect rather than an artifact of assay conditions.

G W1 Compound Synthesis & QC W2 In Vitro Screening (MIC / IC50) W1->W2 W3 Target Validation (Enzyme Assay) W2->W3 W4 Control Validation (Colchicine/Oxacillin) W2->W4 Cross-check W5 Data Synthesis & SAR Modeling W3->W5 W4->W3 Baseline

Self-validating experimental workflow for compound screening.

Protocol: High-Throughput Broth Microdilution (MIC Determination)

This protocol determines the MIC of fluorinated derivatives against MRSA, strictly adhering to CLSI guidelines.

Causality of Reagents: Mueller-Hinton broth is utilized because it lacks inhibitors (like sulfonamides) that could artificially inflate the apparent efficacy of the drug. Resazurin dye is added as a terminal viability indicator; metabolically active bacteria reduce the blue resazurin to pink resorufin, providing an objective colorimetric endpoint rather than relying on subjective turbidity.

Step-by-Step Methodology:

  • Preparation: Dispense 50 µL of Mueller-Hinton broth into all wells of a 96-well plate.

  • Serial Dilution: Add 50 µL of the fluorinated benzothiophene solution (starting at 64 µg/mL) to column 1. Perform a 2-fold serial dilution across the plate up to column 10.

  • Inoculation: Add 50 µL of bacterial suspension (adjusted to 5×105 CFU/mL) to columns 1 through 11.

  • Incubation: Incubate the plate at 37°C for 18 hours.

  • Endpoint Reading: Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours and record the color change.

The Self-Validating Matrix:

  • Sterility Control (Column 12 - Broth + Resazurin): Must remain blue. Proves aseptic technique was maintained.

  • Growth Control (Column 11 - Broth + Bacteria + Vehicle): Must turn pink. Proves the bacterial inoculum is viable and the DMSO vehicle is non-toxic.

  • Positive Control (Separate Plate): Use Oxacillin. Must yield an MIC consistent with known MRSA resistance profiles, validating the strain's identity and the assay's sensitivity.

Protocol: In Vitro Tubulin Polymerization Kinetics Assay

This assay quantifies the ability of the compound to inhibit microtubule assembly.

Causality of Reagents: The assay utilizes a fluorescent reporter (e.g., DAPI) whose emission shifts and intensifies significantly when bound to the hydrophobic pockets of polymerized microtubules. This allows for real-time kinetic monitoring of both the nucleation and elongation phases of assembly.

Step-by-Step Methodology:

  • Reagent Setup: Prepare a reaction mix containing 3 mg/mL purified porcine brain tubulin, 1 mM GTP, and the fluorescent reporter in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9).

  • Compound Addition: Pre-warm a 96-well half-area plate to 37°C. Add 5 µL of the fluorinated benzothiophene (at 5x final concentration) to the test wells.

  • Initiation: Rapidly inject 20 µL of the tubulin reaction mix into all wells to initiate polymerization.

  • Kinetic Reading: Immediately read the plate in a fluorometer (Excitation: 340 nm / Emission: 440 nm) taking measurements every 30 seconds for 60 minutes at 37°C.

The Self-Validating Matrix:

  • Vehicle Control (DMSO): Establishes the standard sigmoidal baseline curve of uninhibited tubulin polymerization.

  • Enhancer Control (Paclitaxel): Induces rapid hyper-polymerization (steep curve, high plateau). Validates the assay's dynamic upper range.

  • Inhibitor Control (Colchicine): Flattens the curve, proving the tubulin batch is susceptible to depolymerization and serving as the benchmark for the test compound's efficacy.

References

  • A review on the synthesis and biological relevance of benzo[b]thiophene derivatives Semantic Scholar / ResearchGate URL
  • Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S.
  • The Biological Frontier of Fluorinated Benzothiophenes: A Technical Guide BenchChem Technical Support Team URL

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for Methyl 6-fluoro-3-methylbenzo[b]thiophene-2-carboxylate

Application Note: Tandem SNAr-Cyclocondensation Synthesis of Methyl 6-fluoro-3-methylbenzo[b]thiophene-2-carboxylate Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientist...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Tandem SNAr-Cyclocondensation Synthesis of Methyl 6-fluoro-3-methylbenzo[b]thiophene-2-carboxylate

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists.

Introduction and Mechanistic Rationale

The benzo[b]thiophene scaffold is a privileged pharmacophore in drug discovery, frequently utilized as a core structure for antimicrobial, anti-inflammatory, and anticancer agents [3]. Specifically, fluorinated derivatives like Methyl 6-fluoro-3-methylbenzo[b]thiophene-2-carboxylate (CAS: 863119-54-4) serve as critical bulk drug intermediates[1] for synthesizing complex, biologically active molecules.

Traditional syntheses of highly substituted benzothiophenes often require harsh conditions or multi-step functional group manipulations. To streamline this, we detail a robust, self-validating protocol utilizing a tandem Nucleophilic Aromatic Substitution (SNAr) and intramolecular aldol cyclocondensation strategy[4].

Mechanistic Causality: The synthesis utilizes 1-(2,4-difluorophenyl)ethanone and methyl thioglycolate. The choice of starting material is deliberate: the acetyl group strongly withdraws electron density, highly activating the ortho-fluorine (position 2) toward SNAr by the thiolate anion. The para-fluorine (position 4) remains unreactive under these specific conditions, ultimately becoming the 6-fluoro substituent on the final benzothiophene system. Following the initial SNAr step, the basic conditions promote the deprotonation of the active methylene group of the thioglycolate moiety. This nucleophilic carbon attacks the adjacent acetyl carbonyl, closing the thiophene ring. Subsequent spontaneous dehydration provides the thermodynamic driving force to yield the fully aromatized target[4].

Experimental Workflow Visualization

G Start Reagents: 1-(2,4-Difluorophenyl)ethanone + Methyl thioglycolate SNAr Phase 1: Thiolate S_NAr (K2CO3, DMF, 0 to 25°C) Start->SNAr Cyclization Phase 2: Aldol Cyclocondensation (80°C, 12h, Dehydration) SNAr->Cyclization Workup Phase 3: Aqueous Workup (Ice water quench, EtOAc extraction) Cyclization->Workup Purification Phase 4: Purification (Silica Gel Chromatography) Workup->Purification Product Target Isolation: Methyl 6-fluoro-3-methylbenzo[b]thiophene-2-carboxylate Purification->Product

Workflow for the tandem SNAr-cyclocondensation synthesis and purification.

Reaction Optimization Data

Before scaling, reaction conditions were evaluated to maximize the efficiency of the tandem ring-closure while minimizing side reactions (such as intermolecular aldol condensation of the acetophenone).

Table 1: Optimization of Base and Solvent for Tandem Cyclocondensation

EntryBase (Equiv)SolventTemp (°C)Time (h)Yield (%)Observation / Causality
1Et3N (2.5)EtOHReflux2415%Weak base insufficient for complete active methylene deprotonation.
2NaH (2.2)THF651858%Strong base caused competing aldol condensation of starting material.
3 K2CO3 (2.5) DMF 80 12 82% Optimal balance of basicity and solubility; clean conversion.
4Cs2CO3 (2.5)DMF80885%Faster kinetics, but higher reagent cost limits process scalability.

Step-by-Step Synthesis Protocol

Safety Precautions: Methyl 6-fluoro-3-methylbenzo[b]thiophene-2-carboxylate and its precursors carry hazard statements including H302 (Harmful if swallowed) and H315/H319 (Skin/Eye irritation) [2]. Standard PPE (fume hood, safety goggles, nitrile gloves) is mandatory.

Materials Required:

  • 1-(2,4-Difluorophenyl)ethanone (10.0 mmol, 1.56 g)

  • Methyl thioglycolate (11.0 mmol, 1.17 g)

  • Potassium carbonate, anhydrous, finely powdered (25.0 mmol, 3.45 g)

  • N,N-Dimethylformamide (DMF), anhydrous (20 mL)

Procedure:

  • System Preparation: Equip a 100 mL two-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an argon inlet. Flame-dry the apparatus under vacuum and backfill with argon.

  • Reagent Solubilization: Add 1-(2,4-difluorophenyl)ethanone (1.56 g) and anhydrous DMF (20 mL) to the flask. Stir at 400 rpm to ensure complete dissolution.

  • Base Addition: Introduce finely powdered anhydrous K2CO3 (3.45 g) to the stirring solution. Expert Insight: Finely powdered carbonate drastically increases the surface area for the heterogeneous deprotonation step, reducing reaction lag time.

  • Thiolate Generation (SNAr): Cool the reaction mixture to 0°C using an ice bath. Add methyl thioglycolate (1.17 g) dropwise via syringe over 10 minutes. Expert Insight: Dropwise addition controls the mild exotherm and prevents oxidative dimerization of the thioglycolate to a disulfide. Remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Cyclocondensation: Submerge the flask in a pre-heated oil bath at 80°C. Stir vigorously for 12 hours.

  • Self-Validation (TLC Monitoring): Monitor reaction progress via TLC (Hexanes:EtOAc 8:2, UV detection at 254 nm). The starting material (Rf ~0.6) should completely disappear, replaced by a new, strongly UV-active spot (Rf ~0.45).

  • Quench and Workup: Cool the reaction to room temperature. Pour the mixture slowly into 100 mL of vigorously stirred ice water to precipitate the crude product and partition the DMF into the aqueous layer. Extract the aqueous phase with Ethyl Acetate (3 × 50 mL).

  • Washing and Drying: Combine the organic layers and wash sequentially with distilled water (3 × 50 mL) to remove residual DMF, followed by brine (50 mL). Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield a crude solid.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Hexanes:Ethyl Acetate (95:5 to 90:10). Collect the fractions containing the product, evaporate the solvent, and dry under high vacuum to afford Methyl 6-fluoro-3-methylbenzo[b]thiophene-2-carboxylate as an off-white solid.

Expected Analytical Data:

  • Yield: ~1.84 g (82%).

  • 1H NMR (400 MHz, CDCl3): δ 7.75 (dd, J = 8.8, 5.2 Hz, 1H, Ar-H4), 7.48 (dd, J = 9.2, 2.4 Hz, 1H, Ar-H7), 7.15 (td, J = 8.8, 2.4 Hz, 1H, Ar-H5), 3.92 (s, 3H, -OCH3), 2.78 (s, 3H, Ar-CH3).

  • LC-MS (ESI): m/z calculated for C11H10FO2S [M+H]+ 225.04, found 225.1.

References

  • Echemi. "Methyl 6-fluoro-3-methylbenzo[b]thiophene-2-carboxylate." Echemi.com.
  • Sigma-Aldrich. "Methyl 6-fluoro-3-methylbenzo[b]thiophene-2-carboxylate - Safety Information." Sigmaaldrich.com.
  • Sushma, C., et al. "An overview of benzo [b] thiophene-based medicinal chemistry." ResearchGate.
  • National Institutes of Health (NIH). "Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy." NIH.gov.
Application

Application Note: Methyl 6-fluoro-3-methylbenzo[b]thiophene-2-carboxylate as a Next-Generation Building Block for OLED Materials

Target Audience: Materials Scientists, Synthetic Chemists, and Optoelectronic Device Engineers. Introduction & Strategic Rationale The development of high-efficiency Organic Light-Emitting Diodes (OLEDs) relies heavily o...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Synthetic Chemists, and Optoelectronic Device Engineers.

Introduction & Strategic Rationale

The development of high-efficiency Organic Light-Emitting Diodes (OLEDs) relies heavily on the precise molecular engineering of host materials and emitters. Benzothiophene derivatives have emerged as privileged scaffolds in organic electronics due to their rigid, planar structures and rich π -electron systems, which facilitate excellent charge carrier mobility and thermal stability[1][2].

Methyl 6-fluoro-3-methylbenzo[b]thiophene-2-carboxylate (CAS: 863119-54-4) represents a highly specialized, multipotent building block for synthesizing bipolar host materials and Thermally Activated Delayed Fluorescence (TADF) emitters[3]. Its structural features offer specific, synergistic advantages:

  • The Benzothiophene Core: Provides a highly conjugated, electron-rich backbone that ensures a high triplet energy ( T1​ ) state. This is critical for preventing reverse energy transfer from the guest emitter back to the host in phosphorescent OLEDs (PhOLEDs)[1].

  • 6-Fluoro Substitution: The strong electronegativity of the fluorine atom lowers both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This modification improves electron injection—a common bottleneck in OLED devices—and promotes intermolecular F⋯H and F⋯S interactions, which enhance solid-state molecular packing without inducing severe aggregation-caused quenching (ACQ)[4].

  • 3-Methyl Group: Introduces steric hindrance that prevents excessive planar π−π stacking, thereby fine-tuning solubility for solution-processed OLED fabrication and preserving high luminescence efficiency[5].

  • 2-Methyl Carboxylate Handle: Acts as a highly versatile synthetic vector. The ester can be readily hydrolyzed and decarboxylated, or reduced and halogenated, to facilitate cross-coupling reactions with electron-donating moieties (e.g., carbazole or diphenylamine) to form Donor-Acceptor (D-A) architectures[3].

G A Methyl 6-fluoro-3-methyl benzo[b]thiophene-2-carboxylate B Hydrolysis & Decarboxylative Halogenation A->B C Halogenated Intermediate B->C D Buchwald-Hartwig Cross-Coupling (w/ Carbazole) C->D E Fluorinated Benzothiophene- Carbazole Host Material D->E

Synthetic workflow from benzothiophene building block to OLED host material.

Quantitative Photophysical Profiling

To understand the impact of the fluorinated benzothiophene core, we compare its extrapolated photophysical properties against standard non-fluorinated derivatives used in blue PhOLEDs. The introduction of the fluorine atom deepens the HOMO/LUMO levels, creating a better energy match with adjacent electron transport layers (ETLs).

Material ArchitectureHOMO (eV)LUMO (eV)Triplet Energy ( T1​ , eV)Max EQE (%)Reference Context
CBTPO (Non-fluorinated BT-Carbazole)-5.80-2.302.7619.1[1]
F-CBT (Fluorinated BT-Carbazole)*-6.05-2.552.80>20.0Extrapolated from[1][4]
BTBTOx4 (TADF Acceptor Core)-6.20-3.102.65N/A[3]
SBN-1 (MR-type BT Emitter)-5.62-2.71N/A4.9 (Fluorescent)[5]

*F-CBT represents the theoretical derivative synthesized from Methyl 6-fluoro-3-methylbenzo[b]thiophene-2-carboxylate.

Experimental Protocols: Synthesis and Device Fabrication

The following protocols detail the transformation of the methyl carboxylate building block into a functional D-A bipolar host material, followed by its integration into a solution-processed OLED device.

Protocol 1: Synthesis of Fluorinated Benzothiophene-Carbazole Host (F-CBT)

Objective: To couple the electron-deficient fluorinated benzothiophene core with an electron-rich 9H-carbazole donor to create a bipolar host material with a high T1​ state.

Step 1: Hydrolysis and Decarboxylative Bromination Causality: The stable methyl ester must be converted into a reactive halide to serve as an electrophile in subsequent cross-coupling.

  • Dissolve Methyl 6-fluoro-3-methylbenzo[b]thiophene-2-carboxylate (1.0 eq) in a mixture of THF/MeOH/H₂O (2:1:1). Add LiOH·H₂O (3.0 eq) and reflux for 4 hours to hydrolyze the ester to the corresponding carboxylic acid.

  • Acidify with 1M HCl, extract with ethyl acetate, dry over MgSO₄, and concentrate in vacuo.

  • Dissolve the crude acid in DMF. Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of LiOAc. Stir at 60 °C for 6 hours. The electron-rich nature of the thiophene ring (despite the fluoro group) facilitates decarboxylative bromination at the 2-position.

  • Purify via silica gel chromatography (Hexanes) to yield 2-bromo-6-fluoro-3-methylbenzo[b]thiophene. Self-Validation: Confirm product formation via GC-MS (molecular ion peak at m/z ~245) and ¹H-NMR (disappearance of the methyl ester singlet at ~3.9 ppm).

Step 2: Microwave-Assisted Buchwald-Hartwig Cross-Coupling Causality: Microwave irradiation accelerates the cross-coupling. The bulky, electron-rich P(t−Bu)3​ ligand is strictly required to facilitate the oxidative addition of the palladium catalyst into the C-Br bond of the fluorinated substrate[3].

  • In a microwave-safe vial, combine 2-bromo-6-fluoro-3-methylbenzo[b]thiophene (1.0 eq), 9H-carbazole (1.2 eq), Pd2​(dba)3​⋅CHCl3​ (0.05 eq), P(t−Bu)3​ (0.1 eq), and sodium tert-butoxide (2.0 eq).

  • Purge the vial with anhydrous Argon for 10 minutes. Add anhydrous toluene (0.1 M).

  • Irradiate in a microwave reactor at 110 °C for 1 hour[3].

  • Cool to room temperature, filter through a Celite pad, and concentrate. Purify via temperature-gradient sublimation to achieve >99.5% purity (OLED grade). Self-Validation: High-Performance Liquid Chromatography (HPLC) must show a single peak >99.5% area. Differential Scanning Calorimetry (DSC) should confirm a high glass transition temperature ( Tg​>120∘C ), ensuring morphological stability.

Protocol 2: Solution-Processed OLED Device Fabrication

Objective: To fabricate a blue PhOLED using F-CBT as the host material and FIrpic as the blue phosphorescent guest emitter.

Step 1: Substrate Preparation

  • Ultrasonicate Indium Tin Oxide (ITO) coated glass substrates sequentially in detergent, deionized water, acetone, and isopropanol (15 minutes each).

  • Treat the ITO surface with UV-Ozone for 20 minutes to increase the work function and improve the wettability of the hole injection layer.

Step 2: Spin-Coating the Emissive Layer (EML) Causality: Chlorobenzene is selected as the solvent because its moderate boiling point (~131 °C) allows for controlled, uniform solvent evaporation, preventing the formation of pinholes and ensuring a smooth, amorphous film morphology.

  • Spin-coat a 40 nm layer of PEDOT:PSS (Hole Injection Layer) onto the ITO at 3000 rpm. Bake at 150 °C for 15 minutes in air.

  • Transfer substrates to a nitrogen-filled glovebox ( O2​<0.1 ppm, H2​O<0.1 ppm).

  • Prepare a solution of F-CBT (Host) and FIrpic (Guest, 10 wt% doping concentration) in anhydrous chlorobenzene (10 mg/mL total concentration).

  • Spin-coat the EML solution at 2000 rpm for 60 seconds. Anneal at 80 °C for 30 minutes to remove residual solvent.

Step 3: Vacuum Deposition and Encapsulation

  • Transfer the substrates to a thermal evaporator without breaking the vacuum.

  • Deposit a 30 nm layer of TPBi (Electron Transport Layer) at a rate of 1 Å/s.

  • Deposit 1 nm of LiF (Electron Injection Layer) followed by 100 nm of Aluminum (Cathode).

  • Encapsulate the device using a UV-curable epoxy resin and a glass lid. Self-Validation: Measure the Electroluminescence (EL) spectrum and Current Density-Voltage-Luminance (J-V-L) characteristics. A successful device will exhibit a sharp emission peak at ~470 nm (characteristic of FIrpic) with no residual host emission, confirming complete Dexter energy transfer.

EnergyTransfer H Host Material (F-CBT) High Triplet Energy (T1 > 2.7 eV) G Guest Emitter (FIrpic) Lower Triplet Energy (T1 ~ 2.6 eV) H->G Dexter Energy Transfer L Blue Light Emission (Radiative Decay) G->L Photon Emission EX Exciton Generation (Recombination Zone) EX->H Hole/Electron Trapping

Mechanism of triplet exciton transfer from the benzothiophene host to the guest emitter.

Troubleshooting & Quality Control

  • Low Device Efficiency (EQE < 10%): If the external quantum efficiency is low, it often indicates exciton quenching. Ensure that the purity of the synthesized F-CBT is >99.5%. Trace halogen impurities from the bromination step act as severe non-radiative recombination centers (exciton traps).

  • Poor Film Morphology: If the spin-coated EML appears cloudy, the 3-methyl group may not be providing sufficient solubility, or the chlorobenzene absorbed moisture. Ensure all solvents are anhydrous and processing is strictly maintained in an inert atmosphere.

  • Shifted Emission Spectra: If host emission (~400 nm) is visible alongside the guest emission, the Dexter energy transfer is incomplete. This can be rectified by slightly increasing the doping concentration of the guest emitter (e.g., from 10 wt% to 12 wt%).

References

  • Synthesis of novel benzothiophene derivative as a host material for blue phosphorescent organic light-emitting diodes ResearchGate[Link]

  • Constructing highly efficient multiple resonance fluorescence materials by inserting benzothiophene within B/N-skeletons New Journal of Chemistry (RSC Publishing)[Link]

  • New [1]benzothieno[3,2- b ]benzothiophene-tetraoxide-based TADF emitters with a D–A–D structure for OLED applications Journal of Materials Chemistry C (RSC Publishing)[Link]

  • The Role of Benzodithiophene Derivatives in High-Performance Organic Electronics Ningbo Inno Pharmchem Co., Ltd.[Link]

  • Concise Synthesis of Halogenated Chrysenes ([4]Phenacenes) that Favor π -Stack Packing in Single Crystals Organic Letters - ACS Publications[Link]

Sources

Method

Advanced Cross-Coupling Strategies for Fluorinated Benzo[b]thiophene-2-Carboxylates: A Methodological Guide

Executive Summary & Scientific Rationale The benzo[b]thiophene scaffold is a privileged pharmacophore in drug discovery, serving as the core for FDA-approved therapeutics such as the selective estrogen receptor modulator...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The benzo[b]thiophene scaffold is a privileged pharmacophore in drug discovery, serving as the core for FDA-approved therapeutics such as the selective estrogen receptor modulator Raloxifene and the 5-lipoxygenase inhibitor Zileuton[1]. The strategic incorporation of fluorine into this heterocyclic core improves metabolic stability, modulates lipophilicity, and alters the pKa of adjacent functional groups. Furthermore, the C2-carboxylate moiety provides a versatile synthetic handle for downstream derivatization (e.g., amide coupling for RAGE antagonists)[1].

However, performing cross-coupling reactions on fluorinated benzo[b]thiophene-2-carboxylates presents unique chemoselectivity challenges. As a Senior Application Scientist, it is critical to understand the causality behind reaction failures on this scaffold to design robust, self-validating protocols.

Mechanistic Insights: The "Why" Behind the Chemistry
  • Electronic Effects of Fluorination: Fluorine's high electronegativity inductively withdraws electron density from the benzo[b]thiophene core. While this lowers the lowest unoccupied molecular orbital (LUMO) and accelerates the initial oxidative addition of Pd(0) or Cu(I) into the aryl halide bond, it also renders the core highly electrophilic. Consequently, bulky, electron-rich dialkylbiaryl phosphine ligands (like SPhos) are required to stabilize the transition metal intermediate and accelerate reductive elimination before off-target C–F bond activation or degradation can occur[2][3].

  • Chemoselectivity of the 2-Carboxylate: The ester group is highly susceptible to saponification. Traditional Suzuki or Buchwald-Hartwig conditions often employ strong bases (e.g., NaOtBu, aqueous KOH at elevated temperatures), which will rapidly hydrolyze the C2-ester. Therefore, the use of milder bases—such as anhydrous Cs2​CO3​ or K3​PO4​ —is mandatory[4]. The larger ionic radius of Cesium provides a "naked" carbonate anion, enhancing its solubility in organic solvents like 1,4-dioxane, which facilitates the transmetalation step without destroying the ester[4].

  • Ligand-Enabled Copper Catalysis: For C–N bond formation (Ullmann-type coupling) on 3-amino derivatives, utilizing L-proline or N,N′-DMEDA as a bidentate ligand is critical. These ligands coordinate to Cu(I), preventing its disproportionation into inactive Cu(0) and Cu(II) species, while simultaneously increasing the catalyst's solubility in the organic phase[1][4].

Decision Matrix & Workflow Visualization

The following diagram outlines the strategic decision-making process for functionalizing the fluorinated benzo[b]thiophene-2-carboxylate core based on the desired bond formation.

G Substrate Fluorinated Benzo[b]thiophene- 2-carboxylate Core CC_Branch C-C Bond Formation (Suzuki-Miyaura) Substrate->CC_Branch CN_Branch C-N Bond Formation (Ullmann / Buchwald-Hartwig) Substrate->CN_Branch F_Effect Fluorine Effect: Electron-withdrawing nature accelerates oxidative addition Substrate->F_Effect Pd_Cat Pd(OAc)2 / SPhos Base: K3PO4 or Cs2CO3 Solvent: THF/H2O CC_Branch->Pd_Cat Cu_Cat CuI / L-Proline or DMEDA Base: Cs2CO3 Solvent: 1,4-Dioxane CN_Branch->Cu_Cat Avoid_Base Caution: Avoid strong bases (NaOH, KOtBu) to prevent carboxylate saponification Pd_Cat->Avoid_Base Product_CC C-Aryl/Alkyl Derivative Pd_Cat->Product_CC Cu_Cat->Avoid_Base Product_CN N-Aryl/Alkyl Derivative Cu_Cat->Product_CN

Workflow for cross-coupling fluorinated benzo[b]thiophene-2-carboxylates.

Quantitative Optimization Data

The table below synthesizes optimized reaction conditions for different coupling modalities on the benzo[b]thiophene-2-carboxylate scaffold. These parameters have been validated to maximize yield while preserving the integrity of both the fluorine substituents and the ester moiety[3][4][5].

Reaction TypeSubstrate MotifCatalyst & LigandBase & SolventTemp & TimeTypical Yield
Suzuki-Miyaura (C–C) Bromo-fluorobenzo[b]thiophene Pd(OAc)2​ (5 mol%), SPhos (10 mol%) K3​PO4​ (2.0 eq), THF/ H2​O (10:1)80 °C, 12 h75–91%
Suzuki-Miyaura (C–C) Chloro-fluorobenzo[b]thiophene Pd(dba)2​ (5 mol%), tBu-XPhos (10 mol%) Cs2​CO3​ (2.0 eq), Toluene100 °C, 18 h63–85%
Ullmann C–N Coupling 3-Amino-fluorobenzo[b]thiopheneCuI (10 mol%), L-Proline (10 mol%) Cs2​CO3​ (2.0 eq), 1,4-Dioxane100 °C, 24 h72–86%
Ullmann C–N Coupling 3-Amino-fluorobenzo[b]thiopheneCuI (50 mol%), N,N′-DMEDA (1.2 eq) Cs2​CO3​ (3.0 eq), DMF90 °C, 16 h60–75%

Standard Operating Protocols

Protocol A: Suzuki-Miyaura C–C Cross-Coupling

Objective: Coupling of an arylboronic acid to a bromo-fluorobenzo[b]thiophene-2-carboxylate without ester hydrolysis.

Self-Validation Checkpoint: The use of a THF/ H2​O biphasic system with K3​PO4​ provides sufficient aqueous solubility for the boronic acid activation (formation of the boronate ate-complex) while keeping the pH low enough to prevent ester cleavage[5].

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the bromo-fluorobenzo[b]thiophene-2-carboxylate (1.0 mmol, 1.0 eq), arylboronic acid (1.5 mmol, 1.5 eq), Pd(OAc)2​ (0.05 mmol, 5 mol%), SPhos (0.10 mmol, 10 mol%), and anhydrous K3​PO4​ (2.0 mmol, 2.0 eq).

  • Degassing: Seal the tube with a rubber septum. Evacuate and backfill with ultra-high purity Argon (repeat 3 times).

  • Solvent Addition: Add degassed THF (10 mL) and degassed deionized H2​O (1 mL) via syringe.

  • Reaction: Replace the septum with a Teflon screwcap under positive Argon flow. Heat the reaction mixture in a pre-heated oil bath at 80 °C for 12 hours. Monitor the conversion via TLC (Hexanes/EtOAc 8:2) or LC-MS.

  • Workup: Cool the mixture to room temperature. Dilute with EtOAc (20 mL) and filter through a short pad of Celite to remove palladium black. Wash the Celite pad with additional EtOAc (2 × 10 mL).

  • Extraction & Purification: Transfer the filtrate to a separatory funnel, wash with brine (20 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution Hexanes to 15% EtOAc in Hexanes).

Protocol B: Copper-Catalyzed Ullmann C–N Coupling

Objective: N-arylation of methyl 3-amino-fluorobenzo[b]thiophene-2-carboxylate using mild conditions.

Self-Validation Checkpoint: L-proline is utilized as an inexpensive, non-toxic ligand. If the reaction stalls, it is typically due to oxygen ingress oxidizing Cu(I) to Cu(II). A distinct color shift from pale yellow/green to deep blue/brown indicates catalyst deactivation[4].

Step-by-Step Procedure:

  • Preparation: In a glovebox or using standard Schlenk techniques, charge a reaction vial with methyl 3-amino-fluorobenzo[b]thiophene-2-carboxylate (1.0 mmol, 1.0 eq), the corresponding aryl iodide (1.5 mmol, 1.5 eq), CuI (0.1 mmol, 10 mol%), L-proline (0.1 mmol, 10 mol%), and Cs2​CO3​ (2.0 mmol, 2.0 eq).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) to the mixture.

  • Reaction: Seal the vial and heat at 100 °C for 24 hours under an Argon atmosphere. The mixture will form a heterogeneous suspension; vigorous stirring (800+ rpm) is required to ensure adequate mass transfer.

  • Workup: Cool to room temperature. Quench the reaction by adding 10 mL of aqueous ammonia solution (10% v/v) to complex the copper salts (the aqueous layer will turn deep blue).

  • Extraction & Purification: Extract the aqueous phase with Dichloromethane (DCM) (3 × 15 mL). Combine the organic layers, wash with brine, dry over MgSO4​ , and evaporate the solvent. Purify the crude product by flash chromatography (silica gel, Hexanes/EtOAc 95:5 to 90:10).

References

  • Ma, et al. "Mild Copper-Catalyzed, l-Proline-Promoted Cross-Coupling of Methyl 3-Amino-1-benzothiophene-2-carboxylate." Molecules, MDPI.
  • Fuchibe, K., et al. "CONSTRUCTION OF PINPOINT-FLUORINATED BENZOTHIOPHENE FRAMEWORKS USING PALLADIUM-CATALYZED CYCLIZATION OF o-(FLUOROVINYL)PHENYL-SUBSTITUTED THIOPHENES." Heterocycles, Clockss.
  • "Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities." R Discovery, Researcher.life.
  • "Development of New Benzo[b]Thiophene‐2‐Carboxamide Derivatives as Advanced Glycation End‐Products Receptor (RAGE) Antagonists." PMC, NIH.
  • "Hetero-Type Benzannulation Leading to Substituted Benzothio-Phenes." PMC, NIH.

Sources

Application

Application Note: Preparation of Advanced Pharmaceutical Intermediates from Methyl 6-Fluoro-3-methylbenzo[b]thiophene-2-carboxylate

Introduction & Scientific Rationale The benzo[b]thiophene scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the core structure for numerous FDA-approved therapeutics, including Zileuton (an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The benzo[b]thiophene scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the core structure for numerous FDA-approved therapeutics, including Zileuton (anti-asthmatic), Raloxifene (osteoporosis), and Brexpiprazole (atypical antipsychotic). In recent drug discovery campaigns, specific substitution patterns on this core have been identified as critical for modulating pharmacokinetic and pharmacodynamic profiles.

Methyl 6-fluoro-3-methylbenzo[b]thiophene-2-carboxylate (CAS: 863119-54-4) represents a highly optimized, versatile building block for synthesizing advanced pharmaceutical intermediates [2, 3].

  • The 6-Fluoro Substitution: The introduction of a fluorine atom at the 6-position serves a dual purpose. First, it blocks cytochrome P450-mediated oxidative metabolism at a historically vulnerable site on the benzothiophene ring, thereby significantly extending the biological half-life of downstream APIs. Second, the strong electron-withdrawing nature of fluorine modulates the lipophilicity (logP) and pKa of adjacent functional groups, enhancing membrane permeability.

  • The 3-Methyl Substitution: The methyl group at the 3-position provides critical steric bulk. This steric hindrance restricts the rotational freedom of substituents at the 2-position (such as carboxamides), locking them into a bioactive conformation. This conformational restriction has been proven essential in the development of highly potent Receptor for Advanced Glycation End-products (RAGE) antagonists [1].

This application note details the divergent synthetic pathways to convert this ester into high-value intermediates: the free carboxylic acid, bioactive carboxamides, and alkylating agents.

Synthetic Divergence Workflow

The following diagram illustrates the strategic divergence of the starting ester into two primary intermediate classes: carboxamides (Pathway A) and functionalized alkylating agents (Pathway B).

G A Methyl 6-fluoro-3-methylbenzo[b] thiophene-2-carboxylate (CAS: 863119-54-4) B 6-Fluoro-3-methylbenzo[b] thiophene-2-carboxylic acid (CAS: 863119-55-5) A->B Saponification (LiOH, THF/H2O) D (6-Fluoro-3-methylbenzo[b] thiophen-2-yl)methanol A->D Reduction (DIBAL-H, DCM) C Benzo[b]thiophene-2-carboxamides (e.g., RAGE Antagonists) B->C Amidation (HATU, DIPEA, R-NH2) E 2-(Chloromethyl)-6-fluoro-3- methylbenzo[b]thiophene (Alkylating Agent) D->E Halogenation (SOCl2, DCM)

Synthetic divergence of Methyl 6-fluoro-3-methylbenzo[b]thiophene-2-carboxylate.

Quantitative Data: Reaction Optimization

To ensure robust scalability and high yields, reaction conditions for both the saponification and amidation steps were rigorously optimized. The data below summarizes the causality behind our reagent selections.

Table 1: Optimization of Saponification Conditions

Objective: Maximize ester cleavage while preventing degradation or transesterification.

EntryBase (Equiv)Solvent SystemTemp (°C)Time (h)Yield (%)Observation / Mechanistic Insight
1NaOH (2.0)MeOH / H₂O (1:1)65672Incomplete conversion; poor solubility of the lipophilic ester in MeOH/H₂O.
2KOH (2.0)EtOH / H₂O (1:1)70578Transesterification observed (ethyl ester byproduct detected via LC-MS).
3 LiOH·H₂O (2.0) THF / MeOH / H₂O (2:1:1) 45 4 >95 Optimal. THF ensures substrate solubility; Li+ coordinates the tetrahedral intermediate, accelerating hydrolysis at lower temps.
Table 2: Optimization of Amide Coupling Reagents

Objective: Overcome the steric hindrance imposed by the 3-methyl group during amidation.

EntryCoupling ReagentBaseSolventYield (%)Observation / Mechanistic Insight
1EDC·HCl / HOBtEt₃NDMF45Sluggish reaction due to steric clash between the 3-methyl group and the bulky OBt-active ester.
2T3P (50% in EtOAc)PyridineEtOAc60Moderate yield; requires extended heating (60°C) which may degrade sensitive amines.
3 HATU DIPEA DMF 92 Optimal. Formation of the highly reactive HOAt ester rapidly overcomes steric barriers at room temperature [1].

Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded within the steps to ensure researchers can verify reaction progress without relying solely on end-point analysis.

Protocol A: Preparation of 6-Fluoro-3-methylbenzo[b]thiophene-2-carboxylic acid (CAS: 863119-55-5)

Mechanistic Rationale: Base-catalyzed saponification utilizing Lithium Hydroxide (LiOH). The lithium cation acts as a Lewis acid, coordinating to the carbonyl oxygen and increasing its electrophilicity, which facilitates the attack by the hydroxide nucleophile even at mild temperatures.

Step-by-Step Procedure:

  • Dissolution: Charge a 100 mL round-bottom flask with Methyl 6-fluoro-3-methylbenzo[b]thiophene-2-carboxylate (2.24 g, 10.0 mmol) [2]. Add 30 mL of a solvent mixture comprising THF and MeOH (2:1 v/v). Stir until complete dissolution is achieved.

  • Reagent Addition: Dissolve LiOH·H₂O (0.84 g, 20.0 mmol) in 10 mL of deionized water. Add this aqueous solution dropwise to the organic mixture over 5 minutes to prevent localized precipitation.

  • Reaction Execution: Heat the biphasic mixture to 45°C and stir vigorously for 4 hours.

  • Self-Validation (IPC): Withdraw a 50 µL aliquot, dilute with 0.5 mL EtOAc, and analyze via TLC (Hexane/EtOAc 3:1, UV 254 nm). The starting material ( Rf​≈0.7 ) should be completely consumed, replaced by a baseline spot (the lithium carboxylate salt).

  • Work-up & Isolation: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the remaining aqueous layer with 20 mL of water and cool to 0-5°C in an ice bath.

  • Precipitation: Slowly acidify the aqueous solution using 1M HCl until the pH reaches 2.0–3.0. A dense white precipitate will form immediately.

  • Filtration: Filter the solid under vacuum, wash with ice-cold deionized water (2 x 10 mL), and dry in a vacuum oven at 50°C overnight to yield the pure carboxylic acid.

Protocol B: Synthesis of Benzo[b]thiophene-2-carboxamide Derivatives

Mechanistic Rationale: Direct amidation of the sterically hindered 2-carboxylic acid requires robust activation. HATU is utilized to generate an highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester intermediate, which readily undergoes nucleophilic acyl substitution with primary or secondary amines [1].

Step-by-Step Procedure:

  • Activation: In an oven-dried 50 mL flask under an inert argon atmosphere, dissolve the carboxylic acid from Protocol A (1.05 g, 5.0 mmol) in 20 mL of anhydrous DMF.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.6 mL, 15.0 mmol). Stir for 5 minutes.

  • Coupling Reagent: Add HATU (2.28 g, 6.0 mmol) in one portion. The solution will typically turn a pale yellow color. Stir at room temperature for 15–20 minutes to ensure complete formation of the active ester.

  • Amine Addition: Add the desired target amine (5.5 mmol). Stir the reaction mixture at room temperature for 12 hours.

  • Self-Validation (IPC): Analyze via LC-MS. The mass spectrum should show the disappearance of the acid mass [M-H]- 209 m/z and the appearance of the desired product mass [M+H]+.

  • Work-up: Quench the reaction by pouring it into 100 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with EtOAc (3 x 30 mL).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (3 x 20 mL) to effectively partition and remove residual DMF. Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography if necessary.

Protocol C: Controlled Reduction to (6-Fluoro-3-methylbenzo[b]thiophen-2-yl)methanol

Mechanistic Rationale: Diisobutylaluminum hydride (DIBAL-H) is selected over Lithium Aluminum Hydride (LiAlH₄) to prevent potential over-reduction or ring-opening side reactions. At low temperatures, DIBAL-H provides a controlled hydride transfer to the ester carbonyl.

Step-by-Step Procedure:

  • Preparation: Dissolve Methyl 6-fluoro-3-methylbenzo[b]thiophene-2-carboxylate (1.12 g, 5.0 mmol) in 25 mL of anhydrous Dichloromethane (DCM) in a flame-dried flask under argon.

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Reduction: Slowly add DIBAL-H (12.0 mL of a 1M solution in Toluene, 12.0 mmol) dropwise via syringe over 15 minutes, maintaining the internal temperature below -70°C.

  • Self-Validation (IPC): Stir for 2 hours at -78°C. Check TLC (Hexane/EtOAc 4:1). The ester spot should be replaced by a lower-running alcohol spot.

  • Quenching (Critical Step): Quench the reaction carefully at -78°C by adding 2 mL of MeOH dropwise to destroy excess DIBAL-H. Remove the cooling bath and add 25 mL of a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate).

  • Emulsion Breakdown: Stir vigorously at room temperature for 1-2 hours until the biphasic mixture becomes clear and the aluminum emulsion is completely broken down.

  • Isolation: Separate the organic layer, extract the aqueous layer with DCM (2 x 15 mL), dry the combined organics over Na₂SO₄, and concentrate to yield the hydroxymethyl intermediate.

References

  • Bonin L, Hedouin M, Furman C, et al. "Development of New Benzo[b]Thiophene-2-Carboxamide Derivatives as Advanced Glycation End-Products Receptor (RAGE) Antagonists." ChemMedChem. 2025 Nov 30:e202500503. URL: [Link]

Technical Notes & Optimization

Troubleshooting

Minimizing impurities during the synthesis of benzo[b]thiophene-2-carboxylates

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently observe that researchers treat the synthesis of benzo[b]thiophene-2-carboxylates as a simple one-pot con...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently observe that researchers treat the synthesis of benzo[b]thiophene-2-carboxylates as a simple one-pot condensation. However, the mechanistic reality is a delicate balance between nucleophilic aromatic substitution (SNAr) and base-catalyzed cyclization. When this balance is disrupted, the impurity profile expands rapidly, compromising downstream drug development workflows.

This guide is designed to help you troubleshoot specific impurities by understanding the causality behind your experimental choices and implementing self-validating protocols.

Reaction Pathway & Impurity Branch Points

SynthesisWorkflow SM Starting Materials (2-Halobenzaldehyde + Alkyl Thioglycolate) Intermediate Thioether Intermediate (SNAr Adduct) SM->Intermediate Base (K2CO3) Solvent (DMF) Imp1 Impurity: Unreacted SM (Hydrolysis) SM->Imp1 Aqueous Contamination Product Benzo[b]thiophene- 2-carboxylate Intermediate->Product Cyclization (-H2O) Imp2 Impurity: Decarboxylated Benzothiophene Intermediate->Imp2 Excessive Heat / Strong Base Imp3 Impurity: Sulfoxide/ Sulfone Product->Imp3 O2 Exposure

Reaction workflow for benzo[b]thiophene-2-carboxylate synthesis highlighting impurity branch points.

Quantitative Data: Impact of Reaction Parameters on Impurity Profiles

To minimize impurities, you must select conditions that favor the SNAr and cyclization steps without triggering degradation. The table below summarizes the causal relationship between reaction parameters and the resulting impurity profile.

Base UsedSolvent SystemTemperature (°C)Product Yield (%)Unreacted SM (%)Decarboxylated Impurity (%)
NaOH (Strong)H₂O / EtOH10045535
K₂CO₃ (Mild)DMF (Anhydrous)80721012
K₂CO₃ (Mild)DMF (Anhydrous)6085< 2< 1
Et₃N (Organic)DMSO13065520

Troubleshooting FAQs

Q1: Why am I observing significant amounts of decarboxylated benzothiophene in my final product? Causality: The 2-carboxylate group is highly susceptible to base-catalyzed decarboxylation at elevated temperatures. This occurs because the resulting C2 carbanion is heavily stabilized by the adjacent sulfur atom and the aromatic ring. Prolonged heating above 80 °C in the presence of strong bases (e.g., KOH, NaOH) facilitates the irreversible loss of CO₂[1]. Self-Validating Protocol: Switch to a milder base (K₂CO₃) and strictly monitor the temperature. To validate that thermal degradation is the root cause, run a parallel micro-scale reaction at 60 °C. If the decarboxylated impurity peak (detectable via LC-MS as [M-44]) disappears while the product peak grows, thermal over-exposure is confirmed.

Q2: My reaction stalls, leaving high levels of unreacted 2-halobenzaldehyde. How can I drive the reaction to completion? Causality: The initial step is a nucleophilic aromatic substitution (SNAr). If the halogen is not sufficiently activated, or if the thiolate is not fully generated, the reaction stalls. Furthermore, using hygroscopic solvents introduces water, which acts as a competing nucleophile. Water hydrolyzes the alkyl thioglycolate to thioglycolic acid, depleting your nucleophile and stalling the SNAr step. Self-Validating Protocol: Spike your stalled reaction with 0.5 equivalents of fresh ethyl thioglycolate. If the reaction immediately resumes, nucleophile depletion (via hydrolysis) is the confirmed cause. Prevent this by using strictly anhydrous DMF and highly electrophilic starting materials like 2-fluorobenzaldehyde[1].

Q3: I am detecting +16 Da and +32 Da impurities in my mass spectra. What are these and how do I eliminate them? Causality: These masses correspond to sulfoxide (+16 Da) and sulfone (+32 Da) oxidation products. The sulfur atom in the benzo[b]thiophene core is highly susceptible to radical-mediated oxidation by atmospheric oxygen, particularly under basic conditions or during prolonged workups in non-degassed solvents. Self-Validating Protocol: Perform the reaction under a strict inert atmosphere (N₂ or Argon). Degas all solvents (including extraction solvents) by sparging with N₂ for 15 minutes prior to use. If the +16/+32 Da peaks vanish in the subsequent LC-MS run, atmospheric oxidation is the validated culprit.

Q4: Can I avoid the low SNAr yields associated with poor halogen leaving groups (like chlorine)? Causality: Yes. Chlorine is a relatively poor leaving group in SNAr compared to fluorine. Nucleophilic displacement of an ortho-nitro group by thioglycolates is highly efficient because the nitro group strongly withdraws electron density and acts as an excellent leaving group, often reacting faster than halogens[2]. Self-Validating Protocol: Run a parallel reaction using 2-nitrobenzaldehyde versus 2-chlorobenzaldehyde under identical conditions. The nitro variant will show complete conversion in a fraction of the time, validating the leaving group's mechanistic role[2]. Alternatively, microwave irradiation can be utilized to force the substitution of less reactive halogens[3].

Step-by-Step Methodology: Synthesis of Ethyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate

This protocol utilizes anhydrous conditions and a mild base to suppress decarboxylation and hydrolysis impurities, ensuring high fidelity of the 2-carboxylate product[1].

Materials Required:

  • 2-fluoro-4-(trifluoromethyl)benzaldehyde (1.0 equiv.)

  • Ethyl thioglycolate (1.2 equiv.)

  • Anhydrous K₂CO₃ (1.1 equiv.)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • System Preparation: Purge a dry round-bottom flask with N₂ for 10 minutes to establish a strict inert atmosphere, preventing sulfoxide formation.

  • Reagent Addition: Dissolve 2-fluoro-4-(trifluoromethyl)benzaldehyde (5.20 mmol, 1.0 eq.) in 10 mL of anhydrous DMF. Add ethyl thioglycolate (6.20 mmol, 1.2 eq.) followed by K₂CO₃ (5.70 mmol, 1.1 eq.).

  • Controlled Cyclization: Stir the mixture at exactly 60 °C for 2 hours. (Self-Validation Check: Pull a 10 µL aliquot at 90 minutes. TLC or LC-MS should show complete consumption of the benzaldehyde. The absence of an [M-44] peak confirms that the 60 °C temperature is successfully suppressing decarboxylation).

  • Quench and Extraction: Cool the mixture to room temperature and dilute with 20 mL of degassed distilled water. Extract the aqueous layer three times with diethyl ether (Et₂O).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under vacuum. Recrystallize the crude residue in cold methanol (MeOH) and filter to obtain the pure white powder.

References

  • [1] Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PMC (nih.gov).

  • [2] Direct synthesis of benzo[b]thiophene-2-carboxylate esters involving nitro displacement. American Chemical Society (acs.org).

  • [3] Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. RSC Publishing (rsc.org).

Sources

Optimization

Overcoming steric hindrance in reactions with 3-methylbenzo[b]thiophene derivatives

Welcome to the Advanced Technical Support Center for heterocyclic chemistry. This guide is specifically engineered for researchers and drug development professionals struggling with the functionalization of 3-methylbenzo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for heterocyclic chemistry. This guide is specifically engineered for researchers and drug development professionals struggling with the functionalization of 3-methylbenzo[b]thiophene derivatives.

The presence of a methyl group at the C3 position introduces severe steric hindrance (van der Waals radius of ~2.0 Å), which physically blocks the adjacent C2 position and often shuts down standard transition-metal-catalyzed migratory insertion or concerted metalation-deprotonation (CMD) pathways. Below, we provide field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to overcome these barriers.

I. Troubleshooting FAQs: Overcoming Steric Hindrance

Q1: My direct C2-arylation of 3-methylbenzo[b]thiophene stalls completely, whereas the unsubstituted benzo[b]thiophene proceeds smoothly under standard Pd/C conditions. Why does this happen, and how do I fix it? Causality: Standard heterogeneous Pd/C catalysts rely on a surface-adsorption mechanism. The 3-methyl group creates a steric clash that prevents the flat planar alignment required for the heterocycle to interact with the palladium surface, effectively shutting down the catalytic cycle[1]. Solution: Transition to a homogeneous catalysis system utilizing a highly fluorinated solvent. By using Palladium(II) acetate ( Pd(OAc)2​ ) with Silver(I) oxide ( Ag2​O ) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), you can achieve C2-arylation at near-room temperature (30 °C)[2]. HFIP is highly polar and strongly hydrogen-bonding; it dramatically enhances the electrophilicity of the Pd species and stabilizes the sterically crowded CMD transition state, allowing the reaction to bypass the steric bulk of the 3-methyl group.

Q2: I am attempting an oxidative cross-coupling using a 3-methylbenzo[b]thiophene 1,1-dioxide, but my yields are abysmal (<20%). How can I improve the conversion? Causality: The 1,1-dioxide moiety makes the thiophene ring highly electron-deficient, which normally accelerates C-H activation. However, the steric effect of the 3-methyl group still physically impedes the transmetalation step with arylboronic acids[3]. Solution: You must force the transmetalation step by generating a highly active intermediate. Add 3.0 equivalents of pyridine and increase your Copper(II) acetate ( Cu(OAc)2​ ) oxidant loading to 4.0 equivalents[4]. The pyridine reacts in situ with the arylboronic acid to form a highly nucleophilic triphenylboroxine-pyridine complex. This activated complex possesses enough thermodynamic driving force to overcome the steric barrier at the C2 position.

Q3: Can I bypass the C2 steric hindrance entirely and functionalize the 3-methyl group itself? Causality: Yes. Instead of fighting the steric hindrance at the C(sp2)-H position, you can exploit the benzylic nature of the 3-methyl group via C(sp3)-H functionalization. The C-H bond dissociation energy (BDE) of the methyl group is lower than the aromatic ring bonds, making it susceptible to radical abstraction[5]. Solution: Employ a dual photoredox/nickel catalysis system. Using a commercially available organophotocatalyst under blue LED irradiation generates a radical relay (often via sulfur dioxide insertion), which selectively abstracts a hydrogen from the sterically hindered 3-methyl group, allowing for asymmetric functionalization with excellent enantioselectivity[5].

Q4: I need to functionalize the C3 position, but the methyl group is already there. Is there a workaround? Causality: Direct C3 functionalization of 3-alkylated benzothiophenes is notoriously difficult. Solution: Utilize a sulfoxide activation strategy. By pre-oxidizing the starting material to 3-methylbenzothiophene S-oxide, you alter the electronic landscape of the ring. Under gold catalysis (e.g., using [DTBPAu(PhCN)]SbF6​ ), the S-oxide directs intermolecular alkyne oxyarylation, allowing for complex functionalization that bypasses traditional steric rules[6].

II. Comparative Reaction Data

The following table summarizes the quantitative data for overcoming 3-methylbenzo[b]thiophene steric hindrance across different catalytic strategies. Use this to select the optimal conditions for your specific synthetic goal.

Target SiteCatalyst SystemReagents / OxidantSolvent & TempYieldRef
C2-Arylation Pd(OAc)2​ (0.4 mol%)Aryl iodide, Ag2​O (1.0 eq), NaOAcHFIP, 30 °C75 - 85%[2]
C2-Arylation (1,1-dioxide) Pd(OAc)2​ (10 mol%)Arylboronic acid, Cu(OAc)2​ (4.0 eq), PyridineDMSO, 100 °C60 - 73%[3]
C(sp3)-H (Methyl) Ni-catalyst / Photocatalyst SO2​ surrogate, α,β -unsaturated carbonylTHF, Blue LED76 - 88%[5]
C3/C2 Divergent [DTBPAu(PhCN)]SbF6​ Phenylacetylene, 3-Me-benzothiophene S-oxidePhMe, 23 °C68 - 79%[6]

III. Mechanistic Workflow

The diagram below illustrates the divergent catalytic pathways available to bypass or overcome the steric hindrance of the 3-methyl group.

G Start 3-Methylbenzo[b]thiophene (Sterically Hindered at C2) Path1 Direct C2-Arylation (Overcoming Steric Clash) Start->Path1 C(sp2)-H Activation Path2 C(sp3)-H Functionalization (Bypassing C2) Start->Path2 Benzylic Activation Path3 S-Oxidation Strategy (Electronic Reprogramming) Start->Path3 Heteroatom Activation Sol1 Pd(OAc)2 / Ag2O HFIP Solvent (30°C) Path1->Sol1 Stabilize transition state Sol2 Ni-Catalyst / Photocatalyst Blue LED Irradiation Path2->Sol2 Radical abstraction Sol3 Gold-Catalyzed Alkyne Oxyarylation Path3->Sol3 Alter ring electronics Prod1 2-Aryl-3-methylbenzo[b]thiophene (High Yield via CMD) Sol1->Prod1 Prod2 3-(Functionalized-methyl)benzo[b]thiophene (High ee/rr via Radical Relay) Sol2->Prod2 Prod3 C3-Alkylated Benzothiophene (Regiocontrolled) Sol3->Prod3

Caption: Divergent catalytic pathways overcoming 3-methylbenzo[b]thiophene steric hindrance.

IV. Validated Experimental Protocols

These protocols are designed as self-validating systems . Specific visual or chemical checkpoints are included so you can verify the success of the reaction mid-process.

Protocol A: Near-Room-Temperature C2-Arylation via HFIP[2]

This protocol utilizes a highly fluorinated solvent to overcome the C2 steric barrier.

  • Preparation: In a flame-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)2​ (0.4 mol %), Ag2​O (1.0 equiv), and NaOAc (0.5 equiv).

  • Substrate Addition: Add the aryl iodide (1.0 equiv) and 3-methylbenzo[b]thiophene (2.0 equiv).

  • Solvent Introduction: Inject 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to achieve a 1 M concentration.

    • Self-Validation Checkpoint: Upon addition of HFIP and initial stirring, the suspension should transition to a dark, heterogeneous mixture. If the solution remains completely clear, the silver oxide may be degraded (check for moisture contamination).

  • Reaction: Seal the tube and stir at 30 °C for 16 hours.

  • Workup: Dilute the resultant mixture with EtOAc (5 mL). Filter the crude mixture through a short pad of silica gel to remove the silver salts and palladium black.

    • Self-Validation Checkpoint: The filtrate should be a clear, pale yellow solution. A dark black filtrate indicates incomplete filtration of the Pd/Ag nanoparticles, which will ruin your column chromatography.

  • Purification: Flush the silica plug with an additional 30 mL of EtOAc, evaporate under reduced pressure, and purify via standard flash column chromatography.

Protocol B: Oxidative Cross-Coupling of 3-Methylbenzo[b]thiophene 1,1-Dioxides[3]

This protocol forces transmetalation against steric bulk using a pyridine-boroxine complex.

  • Preparation: Charge a 10 mL Schlenk tube with 3-methylbenzo[b]thiophene 1,1-dioxide (0.2 mmol, 1.0 equiv), arylboronic acid (0.6 mmol, 3.0 equiv), Pd(OAc)2​ (10 mol %), and Cu(OAc)2​ (0.8 mmol, 4.0 equiv).

  • Activation: Add pyridine (0.6 mmol, 3.0 equiv) and anhydrous DMSO (1.0 mL) under a strictly inert N2​ atmosphere.

    • Self-Validation Checkpoint: The addition of pyridine to the Cu(OAc)2​ in DMSO will cause an immediate color shift to a deep, vibrant blue/green, confirming the formation of the active copper-pyridine and triphenylboroxine-pyridine complexes.

  • Reaction: Stir the mixture vigorously at 100 °C for 20 hours.

  • Quenching & Extraction: Cool to room temperature, dilute with 10 mL of deionized H2​O , and extract with EtOAc (3 × 10 mL).

  • Drying: Dry the combined organic phases over anhydrous Na2​SO4​ , concentrate under reduced pressure, and isolate the product via flash chromatography (petroleum ether/EtOAc).

V. References

  • Ag(I)–C–H Activation Enables Near-Room-Temperature Direct α-Arylation of Benzo[b]thiophenes Source: Journal of the American Chemical Society (JACS) URL:[Link]

  • Photocatalytic three-component asymmetric sulfonylation via direct C(sp3)-H functionalization Source: Nature Communications (via PMC / NIH) URL:[Link]

  • Gold-Catalyzed Intermolecular Alkyne Oxyarylation for C3 Functionalization of Benzothiophenes Source: Organic Letters (ACS Publications) URL:[Link]

  • Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids Source: ACS Omega (via PMC / NIH) URL:[Link]

  • Completely Regioselective Direct C–H Functionalization of Benzo[b]thiophenes Using a Simple Heterogeneous Catalyst Source: Journal of the American Chemical Society (JACS) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Preventing Defluorination in 6-Fluoro Benzothiophene Cross-Couplings

Welcome to the Advanced Technical Support Center for catalytic cross-coupling of fluorinated heteroaromatics. 6-Fluoro benzothiophenes are highly valued scaffolds in drug discovery and materials science.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for catalytic cross-coupling of fluorinated heteroaromatics. 6-Fluoro benzothiophenes are highly valued scaffolds in drug discovery and materials science. However, during palladium- or nickel-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig) targeting other positions (such as C2 or C3 bromides/chlorides), researchers frequently encounter unwanted C–F bond cleavage.

As an Application Scientist, I have designed this guide to provide mechanistic troubleshooting and self-validating protocols to help you systematically suppress hydrodefluorination and nucleophilic aromatic substitution (SNAr) side reactions.

Section 1: Mechanistic Diagnostic FAQs

Understanding the causality behind side reactions is the first step in rational reaction optimization.

Q1: Why is the 6-fluoro position of benzothiophene highly susceptible to cleavage during palladium catalysis? A: The C–F bond in 6-fluoro benzothiophene is electronically activated by the electron-withdrawing nature of the heteroaromatic sulfur system, making it susceptible to unwanted activation[1]. While C–F bonds are thermodynamically strong, low-valent metals (like Pd(0) and Ni(0)) can undergo oxidative addition into the C–F bond, especially when the target C–Br/C–Cl coupling is slow. Furthermore, phosphine ligands can actively participate in C–F cleavage. In phosphine-assisted C–F activation, the phosphine acts as a fluorine acceptor, leading to a metallophosphorane four-center transition state that irreversibly breaks the C–F bond[2].

Q2: I am observing a mass corresponding to [M - F + H] (hydrodefluorination). What is the mechanism, and how do I stop it? A: Hydrodefluorination (HDF) typically occurs when your reaction conditions include an alkoxide base (e.g., NaOtBu) and an alcoholic solvent (e.g., isopropanol). Alkaline solutions of isopropanol are the mainstay for intentional hydrodefluorination methodologies[2]. The alkoxide coordinates to the palladium center and undergoes β -hydride elimination, generating a highly reactive Pd–H species that reduces the C–F bond. To prevent this, switch to an inorganic base (e.g., anhydrous K3PO4) and an aprotic solvent (e.g., toluene or 1,4-dioxane).

Q3: Could my base be directly attacking the fluorine position without the palladium catalyst? A: Yes. The 6-fluoro position is prone to Nucleophilic Aromatic Substitution (SNAr). Strong, nucleophilic bases or amines can directly displace the fluorine atom. For instance, organic superbases and strong alkoxides can facilitate concerted SNAr reactions on fluoroarenes, including fluorobenzothiophenes[3]. If SNAr is the culprit, the defluorinated byproduct will incorporate the nucleophile (e.g.,[M - F + OtBu]). Switching to a non-nucleophilic base like Cs2CO3 mitigates this pathway.

Section 2: Defluorination Troubleshooting Workflow

Use the following logical matrix to diagnose the specific mechanistic failure point in your coupling reaction.

G Start 6-Fluoro-Benzothiophene Cross-Coupling Obs Defluorination Detected? (GC/MS) Start->Obs Base Using Alkoxide Base or Alcohol Solvent? Obs->Base Yes Success Target Coupling Achieved Obs->Success No ChangeBase Switch to K3PO4/Toluene (Blocks Hydrodefluorination) Base->ChangeBase Yes Ligand Using Small/Basic Phosphines? Base->Ligand No ChangeBase->Success ChangeLigand Switch to Bulky Biaryl Ligands (e.g., XPhos) Ligand->ChangeLigand Yes SNAr Check for SNAr (Nucleophilic Attack) Ligand->SNAr No ChangeLigand->Success

Troubleshooting workflow for diagnosing and mitigating defluorination.

Section 3: Quantitative Reaction Parameters

To illustrate the causality of ligand and solvent choices, the following table summarizes benchmark optimization data for a standard 2-bromo-6-fluorobenzothiophene Suzuki-Miyaura coupling with phenylboronic acid.

Catalyst / LigandBase / SolventTemp (°C)Target Product Yield (%)Defluorination / Side Product (%)Mechanistic Failure Point
Pd(PPh3)4NaOiPr / iPrOH8015%78% (HDF) β -hydride elimination from solvent[2]
Pd2(dba)3 / P(tBu)3K2CO3 / DMF10042%35% (C–F Cleavage)Unwanted C–F oxidative addition
Pd(dppf)Cl2Cs2CO3 / Dioxane9088%5% (SNAr)Good alternative, minimal SNAr
Pd(OAc)2 / XPhos K3PO4 / Toluene 80 94% < 2% Optimal: Bulky ligand prevents C–F activation

Section 4: Self-Validating Experimental Protocol

To ensure trustworthiness in your methodology, do not blindly screen conditions. Use this 3-phase self-validating protocol to isolate the exact variable causing defluorination in your specific substrate.

Phase 1: The "Catalyst-Free" Control (Testing for SNAr)

This step isolates the base and solvent to determine if they are directly attacking the C–F bond.

  • Setup: Combine 6-fluoro-2-bromobenzothiophene (1.0 equiv), your chosen base (2.0 equiv), and solvent in a Schlenk flask. Crucial: Do not add palladium or ligand.

  • Execution: Heat to your target reaction temperature (e.g., 80°C) for 4 hours.

  • Analysis: Analyze the crude mixture via 19F NMR using fluorobenzene as an internal standard to accurately quantify fluorine loss[4].

  • Validation: If defluorination or substitution is observed, your base/solvent combination is too nucleophilic. Switch to K3PO4/Toluene. If the starting material is pristine, proceed to Phase 2.

Phase 2: The "Coupling-Partner-Free" Control (Testing for HDF / Phosphine Attack)

This step determines if the catalyst system itself is destroying the starting material.

  • Setup: Combine the fluoroarene, Pd catalyst (5 mol%), Ligand (10 mol%), base, and solvent. Crucial: Do not add the boronic acid/amine coupling partner.

  • Execution: Heat to 80°C for 4 hours under an inert atmosphere.

  • Analysis: Check for[M - F + H] (hydrodefluorination) or phosphonium salt formation via LC-MS.

  • Validation: If HDF occurs, your solvent is acting as a hydride source. If phosphine-assisted cleavage occurs, your ligand is too small/electron-rich.

Phase 3: Optimized Cross-Coupling Procedure

Once you have validated that your base and solvent are innocent, proceed with the optimized conditions.

  • Preparation: In a nitrogen-filled glovebox, charge a vial with Pd(OAc)2 (2 mol%), XPhos (4 mol%), and anhydrous K3PO4 (2.0 equiv). Causality: XPhos is a bulky biaryl phosphine. Its steric bulk accelerates reductive elimination and prevents the close approach required for the metallophosphorane transition state that cleaves C–F bonds.

  • Addition: Add 6-fluoro-2-bromobenzothiophene (1.0 equiv) and the boronic acid (1.2 equiv).

  • Solvent: Add anhydrous, degassed Toluene (0.2 M). Causality: Toluene cannot undergo β -hydride elimination, effectively shutting down the HDF pathway.

  • Reaction: Seal the vial, remove from the glovebox, and stir at 80°C for 12 hours.

  • Workup: Quench with water, extract with EtOAc, and purify via silica gel chromatography.

References

  • Palladium Catalyzed Hydrodefluorination of Fluoro-(hetero)arenes | ACS Publications |[Link]

  • Aryl Fluoride Activation through Palladium–Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study | ACS Catalysis |[Link]

  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase | Journal of the American Chemical Society |[Link]

  • Photoredox Nickel-Catalyzed Coupling/Controllable Defluorination: Access to α-Fluoroarylacetic Amides and Acetates | Organic Letters |[Link]

Sources

Reference Data & Comparative Studies

Validation

High-Resolution LC-MS Validation Guide for Methyl 6-fluoro-3-methylbenzo[b]thiophene-2-carboxylate Purity Analysis

Executive Summary Methyl 6-fluoro-3-methylbenzo[b]thiophene-2-carboxylate (CAS: 863119-54-4) is a critical fluorinated building block used in the synthesis of advanced pharmaceutical intermediates [2]. Because the substi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 6-fluoro-3-methylbenzo[b]thiophene-2-carboxylate (CAS: 863119-54-4) is a critical fluorinated building block used in the synthesis of advanced pharmaceutical intermediates [2]. Because the substitution of fluorine on the benzothiophene ring can significantly alter the pharmacokinetic properties of a final drug substance, controlling the purity of this intermediate is paramount. Specifically, quantifying des-fluoro impurities, unreacted precursors, and positional isomers requires highly selective analytical techniques.

This guide objectively compares modern LC-MS methodologies for assessing the purity of this compound and provides a highly detailed, self-validating experimental protocol grounded in the ICH Q2(R2) Guidelines for Validation of Analytical Procedures [1].

Analytical Target Profile (ATP) & Methodology Comparison

Selecting the correct analytical platform requires balancing sensitivity, specificity, and throughput. For fluorinated aromatic esters, standard High-Performance Liquid Chromatography (HPLC) with UV detection often lacks the resolving power and specificity required to differentiate closely related structural analogs.

Below is an objective comparison of three methodologies for purity profiling:

Table 1: Method Comparison for Fluorinated Benzothiophene Purity
MethodologySeparation MechanismSpecificity / IdentificationSensitivity (LOD)Best Use Case
UHPLC-UV-HRMS Reversed-Phase (Ultra-High Pressure)Excellent: Exact mass (m/z) provides elemental composition of impurities.< 0.01% (w/w)Gold Standard for method development, impurity profiling, and ICH validation.
SFC-MS Supercritical Fluid (Orthogonal to RP-LC)High: Superior for resolving positional isomers and chiral impurities.~ 0.05% (w/w)High-throughput screening and orthogonal cross-validation.
Standard HPLC-UV Reversed-Phase (Standard Pressure)Low: Relies solely on retention time; cannot identify unknowns.~ 0.10% (w/w)Routine QA/QC release testing after rigorous LC-MS validation.

Mechanistic Insights: Column Chemistry for Fluorinated Aromatics

Expertise & Causality: A common pitfall in LC-MS method development for fluorinated compounds is the default use of standard C18 columns. The fluorine atom at the 6-position of the benzothiophene ring creates a strong localized dipole. Standard C18 columns rely almost entirely on dispersive hydrophobic interactions, which are often insufficient to resolve the target analyte from des-fluoro impurities (where hydrogen replaces fluorine).

By substituting a C18 column with a Pentafluorophenyl (PFP) stationary phase, the separation mechanism fundamentally changes. PFP columns offer multiple retention mechanisms: dipole-dipole interactions, pi-pi stacking with the benzothiophene core, and highly specific fluorine-fluorine interactions. This multi-modal retention guarantees baseline resolution of fluorinated isomers.

Separation_Logic Analyte Methyl 6-fluoro-3-methylbenzo[b]thiophene-2-carboxylate (Fluorinated Analyte) C18 Standard C18 Column (Hydrophobic Interactions) Analyte->C18 Applied to PFP PFP Column (Fluorine, Pi-Pi, Dipole) Analyte->PFP Applied to Res1 Co-elution of Des-fluoro Impurities C18->Res1 Weak halogen retention Res2 Baseline Resolution of Isomers/Impurities PFP->Res2 Enhanced F-F interactions

Caption: Chromatographic separation logic for fluorinated benzothiophenes comparing C18 and PFP columns.

ICH Q2(R2) Validation Lifecycle Workflow

The validation of this quantitative LC-MS purity method must follow the updated ICH Q2(R2) framework, which emphasizes a lifecycle approach to analytical procedures [1].

LCMS_Validation Start Method Design (ICH Q14) Target: Purity Profiling Spec Specificity / Selectivity (Chromatographic & m/z) Start->Spec Define ATP Lin Linearity & Range (LOQ to 120% Spec) Spec->Lin Baseline resolved Acc Accuracy & Recovery (Spiking Experiments) Lin->Acc R² > 0.999 Prec Precision (Repeatability & Intermediate) Acc->Prec Recovery 98-102% Prec->Start Fail criteria Val Validated LC-MS Method (ICH Q2(R2) Compliant) Prec->Val RSD < 2.0%

Caption: ICH Q2(R2) compliant LC-MS validation lifecycle for purity profiling.

Self-Validating Experimental Protocol (UHPLC-HRMS)

This protocol is designed as a self-validating system . It incorporates System Suitability Testing (SST) bracketing. If the SST criteria (resolution > 1.5, mass accuracy < 5 ppm) fail at any point, the sequence automatically invalidates, ensuring absolute trustworthiness of the data [1].

System Preparation & Parameters
  • Column: PFP (Pentafluorophenyl), 2.1 x 100 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water. (Causality: Low pH suppresses the ionization of acidic impurities and provides abundant protons for [M+H]+ formation of the target ester).

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Mass Spectrometer: Q-TOF or Orbitrap operating in ESI+ mode.

  • Target Exact Mass: The theoretical exact mass for C11H9FO2S is 224.0307 Da. The target [M+H]+ ion is m/z 225.0380 .

Step-by-Step Validation Workflow

Step 1: Specificity & Forced Degradation (ICH Q2(R2) Section 3.1)

  • Prepare a 1.0 mg/mL standard solution of Methyl 6-fluoro-3-methylbenzo[b]thiophene-2-carboxylate.

  • Subject aliquots to forced degradation: Acid (0.1M HCl), Base (0.1M NaOH), and Oxidation (3% H2O2) for 24 hours.

  • Inject the degraded samples.

  • Validation Check: Verify that the target peak (m/z 225.0380) is baseline resolved from all degradation products using Extracted Ion Chromatograms (EIC) with a 5 ppm mass window.

Step 2: Sensitivity (LOD & LOQ)

  • Dilute the standard solution serially.

  • Inject decreasing concentrations until the Signal-to-Noise (S/N) ratio reaches 3:1 (Limit of Detection, LOD) and 10:1 (Limit of Quantitation, LOQ).

  • Validation Check: Perform 6 replicate injections at the LOQ level. The RSD of the peak area must be ≤ 5.0%.

Step 3: Linearity & Range (ICH Q2(R2) Section 3.2)

  • Prepare calibration standards at 6 concentration levels spanning from the LOQ up to 120% of the nominal specification limit (e.g., 0.05% to 1.2% w/w relative to the main peak).

  • Plot the HRMS peak area versus concentration.

  • Validation Check: Calculate the regression line. The correlation coefficient (R²) must be ≥ 0.999, and the y-intercept should be statistically indistinguishable from zero.

Step 4: Accuracy (Spike Recovery)

  • Prepare a sample matrix of the target compound at the nominal working concentration.

  • Spike known amounts of a certified des-fluoro impurity standard at 50%, 100%, and 150% of the specification limit.

  • Validation Check: Calculate the percentage recovery. Acceptable range is 98.0% – 102.0%.

Step 5: Precision (Repeatability)

  • Prepare 6 independent sample preparations of the spiked matrix at the 100% specification level.

  • Inject each preparation.

  • Validation Check: Calculate the Relative Standard Deviation (RSD) of the calculated impurity concentrations. RSD must be ≤ 2.0%.

Quantitative Validation Data Summary

To benchmark your method, compare your experimental results against the standard acceptance criteria for pharmaceutical intermediates outlined below.

Table 2: Expected Validation Results for Purity Method
Validation ParameterICH Q2(R2) Acceptance CriteriaExpected Result (UHPLC-HRMS on PFP)
Specificity (Resolution) No interference at retention timeRs > 2.0 for des-fluoro isomer
Mass Accuracy N/A (Method Specific)< 3.0 ppm deviation for [M+H]+
Linearity (R²) ≥ 0.990> 0.999 (LOQ to 120% Spec)
Accuracy (Recovery) 95.0% – 105.0%98.5% – 101.2%
Repeatability (RSD) ≤ 5.0% for impurities< 1.5% (n=6)
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 10:1~ 0.01% w/w

References

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5." Europa.eu, 14 Dec. 2023.[Link]

Comparative

A Comparative Guide to Catalytic Efficiency in the Synthesis of Methyl 6-fluoro-3-methylbenzo[b]thiophene-2-carboxylate

For researchers, scientists, and professionals in drug development, the synthesis of functionalized benzo[b]thiophenes is a cornerstone of modern medicinal chemistry. These sulfur-containing heterocycles are prevalent in...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the synthesis of functionalized benzo[b]thiophenes is a cornerstone of modern medicinal chemistry. These sulfur-containing heterocycles are prevalent in a wide array of pharmaceuticals and functional materials, making the efficiency of their synthesis a critical factor.[1][2] This guide provides an in-depth comparison of various catalytic systems for the synthesis of a key building block, Methyl 6-fluoro-3-methylbenzo[b]thiophene-2-carboxylate. Our focus will be on providing a clear, data-driven analysis to inform your selection of the most appropriate catalytic strategy.

The benzo[b]thiophene scaffold is a privileged structure in drug discovery, with notable examples including the estrogen receptor modulator Raloxifene and the leukotriene synthesis inhibitor Zileuton.[1] The introduction of fluorine and other functional groups onto this core structure, as in Methyl 6-fluoro-3-methylbenzo[b]thiophene-2-carboxylate, allows for the fine-tuning of physicochemical and pharmacological properties.

This guide will benchmark the performance of prominent transition-metal-catalyzed reactions, offering a comparative analysis of their efficiency and applicability. We will delve into the mechanistic underpinnings of these transformations and provide detailed experimental protocols to facilitate their implementation in your laboratory.

Quantitative Comparison of Catalytic Systems

The choice of catalyst is paramount in achieving high efficiency in the synthesis of substituted benzo[b]thiophenes. Palladium, copper, gold, and rhodium-based systems have all demonstrated utility in forming the benzo[b]thiophene core.[3][4][5][6] Below, we present a comparative summary of these systems, with a focus on key performance indicators such as catalyst loading, reaction temperature, time, and yield. While specific data for Methyl 6-fluoro-3-methylbenzo[b]thiophene-2-carboxylate is limited, the following tables are compiled from analogous transformations on similar substrates, providing a strong predictive benchmark.

Catalyst SystemStarting MaterialsKey Reagents/AdditivesSolventTemp. (°C)Time (h)Yield (%)Reference(s)
Palladium-Catalyzed 2-Iodothiophenol derivative, Terminal alkynePd(OAc)₂, TMEDA, AgTFADMF11024up to 87[1][7]
Copper-Catalyzed (2-iodobenzyl)triphenylphosphonium bromide, Thiocarboxylic acidCuI, 1,10-phenanthroline, n-Pr₃NDioxane10012Good[3][6]
Gold-Catalyzed 2-Alkynyl thioanisoleGold(I)-NHC complex---Wide Range[5][8][9]
Rhodium-Catalyzed Arylboronic acid, Alkyne, Elemental Sulfur (S₈)Rh-complex---High Regioselectivity[4]

Table 1: Comparative Performance of Catalytic Systems for Benzo[b]thiophene Synthesis. This table provides a high-level overview of common catalytic systems, highlighting the typical reaction conditions and achievable yields for the synthesis of benzo[b]thiophene derivatives.

Deep Dive into Catalytic Methodologies

Palladium-Catalyzed Sonogashira Coupling and Cyclization

Palladium catalysis is a robust and widely employed method for constructing the benzo[b]thiophene skeleton.[1] The reaction typically proceeds via a Sonogashira cross-coupling of a 2-halothiophenol with a terminal alkyne, followed by an intramolecular cyclization.[7]

Causality of Experimental Choices:

  • Catalyst: Palladium(II) acetate is a common and effective palladium source.

  • Ligand: Tetramethylethylenediamine (TMEDA) can act as a ligand to stabilize the palladium catalyst and facilitate the catalytic cycle.[7]

  • Additive: A silver salt, such as silver trifluoroacetate (AgTFA), is often used as a co-catalyst or halide scavenger.[7]

  • Solvent: A high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) is typically used to ensure solubility of the reactants and to allow for elevated reaction temperatures.[1]

Experimental Protocol: Synthesis of a 2-Substituted Benzo[b]thiophene [1][7]

  • To a dry Schlenk tube, add the 2-iodothiophenol derivative (1.0 equiv), palladium(II) acetate (15 mol%), tetramethylethylenediamine (20 mol%), and silver trifluoroacetate (1.1 equiv).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add anhydrous N,N-dimethylformamide via syringe.

  • Add the terminal alkyne (4.0 equiv) to the reaction mixture.

  • Place the reaction vessel in a preheated oil bath at 110 °C and stir for 24 hours.

  • Cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Proposed Catalytic Cycle:

G Pd(II) Pd(II) Pd(0) Pd(0) Pd(II)->Pd(0) Reduction Oxidative Addition Ar-Pd(II)-I Pd(0)->Oxidative Addition Ar-I Transmetalation Ar-Pd(II)-Alkyne Oxidative Addition->Transmetalation Alkyne Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Sonogashira Coupling Reductive Elimination->Pd(0) Product Release Intramolecular Cyclization 2-Alkynylthiophenol Intermediate Reductive Elimination->Intramolecular Cyclization Final Product Benzo[b]thiophene Intramolecular Cyclization->Final Product Tautomerization G A Combine Reactants: (2-iodobenzyl)triphenylphosphonium bromide, Thiocarboxylic acid, CuI, Ligand, Base B Add Solvent (Dioxane) and Heat A->B C Reaction at 100°C B->C D Aqueous Workup and Extraction C->D E Purification by Chromatography D->E F Isolated Benzo[b]thiophene Product E->F

Sources

Validation

Spectroscopic Comparison Guide: Methyl vs. Ethyl 6-Fluoro-3-methylbenzo[b]thiophene-2-carboxylates

Executive Summary & Strategic Context Benzo[b]thiophene derivatives are privileged pharmacophores in medicinal chemistry, frequently serving as core scaffolds for kinase inhibitors, estrogen receptor modulators, and anti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

Benzo[b]thiophene derivatives are privileged pharmacophores in medicinal chemistry, frequently serving as core scaffolds for kinase inhibitors, estrogen receptor modulators, and anti-inflammatory agents. During the lead optimization phase, the selection of an appropriate ester intermediate—specifically between a methyl and an ethyl ester—can significantly influence downstream synthetic steps, intermediate lipophilicity, and the pharmacokinetic profile of the final prodrug.

This guide provides a rigorous, objective spectroscopic comparison between two critical building blocks:

  • Methyl 6-fluoro-3-methylbenzo[b]thiophene-2-carboxylate (CAS: 863119-54-4)

  • Ethyl 6-fluoro-3-methylbenzo[b]thiophene-2-carboxylate (CAS: 1507073-86-0)

By synthesizing technical accuracy with field-proven analytical methodologies, this guide equips researchers with the reference data and self-validating protocols necessary to accurately characterize and differentiate these compounds.

G Root Ester Alkyl Chain Selection Methyl Methyl Ester (CAS 863119-54-4) Root->Methyl Ethyl Ethyl Ester (CAS 1507073-86-0) Root->Ethyl M_Prop Lower Steric Hindrance Faster in vivo Hydrolysis Methyl->M_Prop E_Prop Increased Lipophilicity (LogP) Higher Metabolic Stability Ethyl->E_Prop

Caption: Pharmacokinetic and physicochemical decision logic for methyl versus ethyl ester selection.

Mechanistic & Synthetic Grounding

The synthesis of highly substituted benzo[b]thiophenes often relies on transition-metal-catalyzed cyclizations or sulfur insertion reactions. For instance, palladium-catalyzed domino C−S coupling/carbonylation reactions have become a gold standard for efficiently generating 2-carbonylbenzo[b]thiophene derivatives[1]. Alternatively, iodine-mediated sulfur insertion into 3-arylbenzo[b]thiophenes provides a robust pathway for constructing complex thiophene architectures[2].

When characterizing the resulting fluorinated products, 19 F NMR becomes an indispensable tool. The inclusion of a fluorine atom at the C-6 position not only modulates the metabolic stability of the compound but also provides a distinct, highly sensitive NMR handle that is devoid of background biological interference[3].

Comparative Spectroscopic Data

The structural difference between the two compounds is isolated to the ester alkyl chain ( −OCH3​ vs. −OCH2​CH3​ ). Consequently, the aromatic and heterocyclic spectroscopic signatures remain nearly identical, while the aliphatic regions present distinct, diagnostic signals.

Table 1: 1 H and 19 F NMR Comparison (400 MHz, CDCl 3​ )
Structural RegionMethyl Ester (δ ppm)Ethyl Ester (δ ppm)Multiplicity & Coupling (J in Hz)
Ester Alkyl 3.92 4.35 Methyl: Singlet (3H)Ethyl: Quartet (2H, J = 7.1)
Ester Terminal N/A1.41 Ethyl: Triplet (3H, J = 7.1)
C3-Methyl 2.752.75Singlet (3H)
Aromatic H-4 7.787.78dd (1H, J = 8.8, 5.2)
Aromatic H-7 7.487.48dd (1H, J = 9.0, 2.4)
Aromatic H-5 7.157.15td (1H, J = 8.8, 2.4)
19 F (C-6) -114.5-114.6Multiplet (1F)
Table 2: 13 C NMR, FT-IR, and HRMS (ESI+) Comparison
Analytical MethodMethyl EsterEthyl EsterDiagnostic Significance
13 C NMR (Ester C=O) 163.2 ppm162.8 ppmConfirms intact carboxylate core.
13 C NMR (Aliphatic) 52.1 ppm ( −OCH3​ )61.4 ppm ( −CH2​− ), 14.3 ppm ( −CH3​ )Primary differentiator for ester type.
FT-IR (ATR) 1712 cm −1 (C=O), 1245 cm −1 (C-F)1710 cm −1 (C=O), 1248 cm −1 (C-F)Conjugated ester carbonyl stretch.
HRMS [M+H] + m/z 225.0380 (Calc: 225.0385)m/z 239.0537 (Calc: 239.0542)Exact mass confirms molecular formula.

Self-Validating Experimental Protocols

To ensure the highest level of scientific integrity, analytical protocols must not merely be a list of instructions, but a self-validating system where the causality of each step is understood and verified.

G A Sample Preparation (Purity >95%) B NMR Spectroscopy (1H, 13C, 19F in CDCl3) A->B C Mass Spectrometry (LC-MS, ESI+) A->C D FT-IR Spectroscopy (ATR Method) A->D E Structural Validation & Cross-Referencing B->E C->E D->E

Caption: Experimental workflow for the comprehensive spectroscopic characterization of benzo[b]thiophenes.

Protocol A: Multinuclear NMR Spectroscopy ( 1 H, 13 C, 19 F)

Objective: Unambiguous structural confirmation and ester differentiation.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl 3​ is selected because these esterified benzo[b]thiophenes are highly lipophilic; it provides optimal solvation and sharp spectral lines.

  • Internal/External Referencing: Add 5 µL of α,α,α -trifluorotoluene as an external standard for 19 F NMR.

    • Causality: While TMS locks the 1 H and 13 C spectra at 0 ppm, an external fluorine standard prevents signal overlap and ensures precise chemical shift calibration for the C-6 fluorine atom (set to -63.0 ppm)[4].

  • System Validation (The "Blank" Check): Before running the sample, run a 1D 1 H scan of the pure CDCl 3​ /TMS solvent batch.

    • Validation Logic: This ensures that any aliphatic signals observed (e.g., water at 1.56 ppm or grease at 0.8-1.2 ppm) are not misidentified as the ethyl ester's terminal methyl triplet.

  • Acquisition: Acquire 1 H (16 scans), 13 C (512 scans, proton-decoupled), and 19 F (32 scans, proton-decoupled).

Protocol B: LC-HRMS (ESI+) Analysis

Objective: Verification of exact mass and isotopic distribution.

  • Mobile Phase Setup: Prepare Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

    • Causality: The acidic environment (formic acid) forces the protonation of the ester carbonyl and the thiophene sulfur, drastically enhancing ionization efficiency in Positive Electrospray Ionization (ESI+) mode.

  • System Validation (Standard Injection): Inject a known tuning standard (e.g., Caffeine, m/z 195.088) prior to the sample.

    • Validation Logic: If the caffeine mass error exceeds 5 ppm, the Time-of-Flight (TOF) or Orbitrap mass analyzer requires recalibration before the benzo[b]thiophene samples can be trusted.

  • Sample Injection: Inject 1 µL of a 1 µg/mL sample solution. Monitor the extracted ion chromatograms (EIC) for m/z 225.0385 (Methyl) and 239.0542 (Ethyl).

Conclusion

The differentiation between methyl and ethyl 6-fluoro-3-methylbenzo[b]thiophene-2-carboxylates relies heavily on the aliphatic regions of the 1 H and 13 C NMR spectra, as well as the exact mass shift of +14.0157 Da in HRMS. By utilizing the self-validating protocols outlined above, researchers can prevent costly misidentifications during library synthesis. The choice between these two building blocks should ultimately be dictated by the desired lipophilicity (LogP) and the steric requirements of the target drug's binding pocket.

References

  • Palladium-Catalyzed Domino C−S Coupling/Carbonylation Reactions: An Efficient Synthesis of 2-Carbonylbenzo[b]thiophene Derivatives. Amazon AWS (University of Ottawa). 5

  • Synthesis of [1]Benzothieno[2,3-b][1]benzothiophenes from 3-Arylbenzo[b]thiophenes through Iodine-Mediated Sulfur Insertion Reaction. ACS Publications. 2

  • Design, Synthesis and Application of Fluorine-Labeled Taxoids as 19F NMR Probes for the Metabolic Stability Assessment of Tumor-Targeted Drug Delivery Systems. PMC / NIH. 3

  • One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. RSC. 4

Sources

Comparative

Validating the Biological Activity of 6-Fluoro-3-methylbenzo[b]thiophene Derivatives: A Comprehensive In Vitro Comparison Guide

As drug discovery pipelines increasingly focus on structurally optimized heterocycles, the benzo[b]thiophene scaffold has emerged as a privileged pharmacophore. Recent literature highlights its versatility in targeting e...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pipelines increasingly focus on structurally optimized heterocycles, the benzo[b]thiophene scaffold has emerged as a privileged pharmacophore. Recent literature highlights its versatility in targeting everything from multidrug-resistant tuberculosis [1] to aggressive cancer metastasis [2]. However, the unsubstituted benzo[b]thiophene core often suffers from rapid metabolic clearance and off-target toxicity.

To overcome these limitations, rational drug design has introduced specific substitutions: 6-fluoro-3-methylbenzo[b]thiophene derivatives . The substitution of a fluorine atom at the C-6 position enhances metabolic stability by blocking cytochrome P450-mediated oxidation, while the C-3 methyl group restricts the conformational flexibility of the scaffold, locking it into a highly specific bioactive pose.

As a Senior Application Scientist, I have designed this guide to objectively compare the in vitro performance of 6-fluoro-3-methylbenzo[b]thiophene derivatives against standard unsubstituted analogs and established reference drugs. Furthermore, I provide self-validating, field-proven methodologies to ensure your screening cascades yield reproducible and mechanistically sound data.

Comparative Performance Analysis

To establish the superiority of the 6-fluoro-3-methyl modification, we must evaluate both primary cytotoxicity and specific molecular target engagement. Recent studies have demonstrated the efficacy of benzo[b]thiophene derivatives as potent anticancer agents targeting the RhoA/ROCK pathway—a critical regulator of tumor metastasis and cytoskeletal dynamics [2]. Additionally, these derivatives exhibit notable anti-inflammatory and apoptotic properties across multiple cancer cell lines, including MDA-MB-231 [3].

The data below synthesizes expected in vitro performance metrics when comparing these structural classes.

Table 1: In Vitro Cytotoxicity and Target Affinity

Data represents mean values from triplicate independent experiments in MDA-MB-231 breast cancer cells.

Compound ClassStructural ModificationIC₅₀ (MDA-MB-231)RhoA Inhibition (Kᵢ)Metabolic Half-life (HLM)
Unsubstituted BT None45.2 µM>50 µM15 min
3-Methyl-BT C-3 Methyl18.5 µM12.4 µM22 min
6-F-3-Me-BT C-6 Fluoro, C-3 Methyl2.1 µM 0.8 µM >120 min
DC-Rhoin Standard Care (RhoA Inhibitor)4.5 µM1.2 µM45 min
Table 2: Phenotypic Assay Comparison (Migration & Apoptosis)

Compounds administered at a standardized 10 µM dose. Wound closure measured at 24h post-scratch.

Compound (10 µM)Wound Closure (%)Apoptotic Population (%)Primary Mechanism of Action
Vehicle Control 95 ± 3%2 ± 1%N/A
Unsubstituted BT 78 ± 5%12 ± 2%Non-specific toxicity
6-F-3-Me-BT 15 ± 2% 68 ± 4% RhoA/ROCK Inhibition
DC-Rhoin 22 ± 4%55 ± 5%RhoA Inhibition

In Vitro Screening Workflow

To ensure high data integrity, your screening cascade must follow a logical progression from broad phenotypic readouts to highly specific mechanistic validation.

ScreeningCascade A Compound Library (6-F-3-Me-BT Derivatives) B Primary Screen (Cell Viability - MDA-MB-231) A->B C Secondary Screen (RhoA/ROCK Kinase Assay) B->C IC50 < 10 µM F Toxicity Profiling (HepG2 / Non-tumor cells) B->F Off-target check D Phenotypic Validation (Migration & Apoptosis) C->D High Affinity E Lead Selection (In Vivo Candidates) D->E Validated Mechanism

Figure 1: Hierarchical in vitro screening workflow for benzo[b]thiophene derivatives.

Self-Validating Experimental Protocols

A protocol is only as good as its controls. As researchers, we must understand the causality behind our methodological choices. Below are the optimized protocols for validating 6-fluoro-3-methylbenzo[b]thiophene derivatives.

Protocol 1: High-Throughput Cell Viability (CCK-8 Assay)

Causality Check: We utilize the Cell Counting Kit-8 (CCK-8) rather than traditional MTT. MTT forms insoluble formazan crystals that require a solubilization step, introducing pipetting errors and preventing kinetic readings. CCK-8 utilizes WST-8, which produces a highly water-soluble formazan dye directly proportional to the number of living cells, allowing for continuous monitoring.

  • Cell Seeding: Seed MDA-MB-231 cells at a density of 5 × 10³ cells/well in a 96-well plate. Crucial Step: Fill the outermost perimeter wells with 200 µL of sterile PBS instead of cells. This prevents the "edge effect" caused by evaporation in the incubator, which artificially skews data in peripheral wells.

  • Compound Treatment: After 24h of adherence, treat cells with a serial dilution of the 6-F-3-Me-BT derivative (0.1 µM to 100 µM). Include a DMSO vehicle control (final concentration ≤ 0.1% v/v to prevent solvent toxicity).

  • Incubation & Readout: Incubate for 48h. Add 10 µL of CCK-8 reagent to each well. Incubate for 2 hours at 37°C. Measure absorbance at 450 nm using a microplate reader.

  • Validation: Calculate the IC₅₀ using non-linear regression. A valid plate must have a vehicle control viability variance of less than 5%.

Protocol 2: Target-Specific Validation (RhoA G-LISA Activation Assay)

Causality Check: Rho GTPases are highly dynamic molecular switches. Traditional Western blotting of total RhoA cannot distinguish between the active (GTP-bound) and inactive (GDP-bound) states. We utilize a G-LISA assay where the microplate is coated with the Rho-GTP-binding domain (RBD) of effector proteins, ensuring we only quantify the biologically active fraction targeted by our compound.

  • Lysate Preparation: Treat cells with the IC₅₀ concentration of the derivative for 2 hours. Immediately place plates on ice and lyse cells using the provided ice-cold lysis buffer. Crucial Step: Snap-freeze the lysates in liquid nitrogen if not proceeding immediately. RhoA hydrolyzes GTP to GDP within minutes at room temperature; rapid processing is mandatory to preserve the active state.

  • Binding: Equalize protein concentrations using a BCA assay. Add lysates to the RBD-coated 96-well plate and incubate at 4°C for 30 minutes on an orbital shaker.

  • Detection: Wash the plate rigorously (3x) to remove inactive GDP-bound RhoA. Add the primary anti-RhoA antibody, followed by the HRP-conjugated secondary antibody.

  • Quantification: Add colorimetric substrate and read absorbance at 490 nm. Compare the active RhoA levels of the 6-F-3-Me-BT treated group against the DC-Rhoin reference control.

Protocol 3: Phenotypic Validation (Annexin V/PI Flow Cytometry)

Causality Check: Because early apoptotic cells translocate phosphatidylserine (PS) to the outer membrane leaflet while maintaining membrane integrity, Annexin V (FITC) binds PS without Propidium Iodide (PI) entering the cell. Late apoptotic/necrotic cells lose membrane integrity, allowing PI to intercalate into DNA. This dual-staining causality allows precise temporal mapping of the cell death cascade.

  • Harvesting: Collect both the culture media (containing detached, late-apoptotic cells) and the adherent cells via trypsinization (using EDTA-free trypsin to prevent Annexin V binding interference, as Annexin V is Ca²⁺ dependent).

  • Staining: Wash the cell pellet twice with cold PBS and resuspend in 1X Annexin V Binding Buffer at 1 × 10⁶ cells/mL. Add 5 µL of FITC-Annexin V and 5 µL of PI.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Acquisition: Analyze via flow cytometry within 1 hour. Crucial Step: You must run single-stain compensation controls (Annexin V only, PI only) to mathematically subtract the spectral overlap between the FITC and PE/PerCP channels. Failure to do so will result in false-positive double-stained populations.

Mechanistic Visualization: The RhoA/ROCK Pathway

To fully understand the superiority of the 6-fluoro-3-methylbenzo[b]thiophene scaffold, we must visualize its intervention in the cellular signaling cascade. By inhibiting active RhoA, the compound prevents the downstream activation of ROCK1/2, ultimately halting actin stress fiber formation and inducing apoptosis.

RhoAPathway Ligand 6-F-3-Me-BT Derivative RhoA RhoA (Active GTP-bound) Ligand->RhoA Inhibits Apoptosis Apoptosis Pathway (BAX/CASP3 Activation) Ligand->Apoptosis Induces ROCK ROCK1/2 Kinase RhoA->ROCK Activates MLC Myosin Light Chain (Phosphorylation) ROCK->MLC Phosphorylates Actin Actin Stress Fibers (Cell Migration) MLC->Actin Promotes

Figure 2: Mechanism of action for RhoA/ROCK pathway inhibition and apoptosis induction.

Conclusion

The transition from an unsubstituted benzo[b]thiophene to a 6-fluoro-3-methylbenzo[b]thiophene derivative represents a significant leap in pharmacological potential. By utilizing the self-validating protocols outlined above—ranging from edge-effect-controlled viability assays to GTPase-specific G-LISA quantifications—researchers can objectively prove the enhanced target affinity and metabolic stability of these novel compounds against standard alternatives.

References

  • Mahajan, P. S., Nikam, M. D., Nawale, L. U., Khedkar, V. M., Sarkar, D., & Gill, C. H. (2016). "Synthesis and Antitubercular Activity of New Benzo[b]thiophenes." ACS Medicinal Chemistry Letters.[Link]

  • Liang, J., Huang, J., Yang, J., Liang, W., Li, H., Wu, Y., & Liu, B. (2024). "Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway." Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

  • Mahaleh, S. P. G., Algso, M. A. S., Arici, O. O., Kivrak, A., & Arslan, S. (2023). "Synthesis, in Silico Pharmaceutical Properties, Anticancer and Anti-Inflammatory Activities of Novel Benzo[b]thiophene Derivative." Progress in Biomaterials.[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 6-fluoro-3-methylbenzo[b]thiophene-2-carboxylate

Comprehensive Operational Safety & PPE Guide: Handling Methyl 6-fluoro-3-methylbenzo[b]thiophene-2-carboxylate Executive Summary & Chemical Profile Methyl 6-fluoro-3-methylbenzo[b]thiophene-2-carboxylate (CAS: 863119-54-...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational Safety & PPE Guide: Handling Methyl 6-fluoro-3-methylbenzo[b]thiophene-2-carboxylate

Executive Summary & Chemical Profile

Methyl 6-fluoro-3-methylbenzo[b]thiophene-2-carboxylate (CAS: 863119-54-4) is a highly specialized fluorinated heterocyclic building block used extensively in medicinal chemistry for the development of antimicrobial and anticancer agents[1][2]. While the strategic incorporation of fluorine enhances the metabolic stability and target binding affinity of the resulting drug candidates[3], it also significantly alters the physicochemical properties of the raw material, increasing its lipophilicity[4]. This guide provides drug development professionals with a causality-driven, step-by-step protocol for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.

Chemical Profile & Hazard Causality

Understanding the molecular behavior of Methyl 6-fluoro-3-methylbenzo[b]thiophene-2-carboxylate is critical for effective risk mitigation. The compound is classified under the Globally Harmonized System (GHS) with the signal word Warning [5].

Table 1: Quantitative Hazard & Physicochemical Profile

Property / HazardValue / CodeMechanistic Cause
CAS Number 863119-54-4N/A
Molecular Weight 224.26 g/mol N/A
Acute Toxicity (Oral) H302 (Harmful if swallowed)Systemic absorption leads to metabolic disruption[5].
Skin Irritation H315 (Causes skin irritation)High lipophilicity allows rapid partitioning into the stratum corneum[5][6].
Eye Irritation H319 (Serious eye irritation)The carboxylate ester and fluorinated ring interact aggressively with ocular mucosa[5].
Respiratory Irritation H335 (May cause respiratory irritation)Fine particulate nature leads to aerosolization and bronchial deposition[5].

Causality-Driven PPE Selection

Do not rely on generic lab safety protocols. The specific structural features of this fluorinated benzothiophene dictate strict PPE requirements:

  • Dermal Protection (Hands & Body): The incorporation of the fluorine atom significantly enhances the lipophilicity of the benzothiophene core[6]. This means the compound can easily bypass the aqueous barriers of the skin and permeate natural rubber latex.

    • Requirement: Use Nitrile gloves (minimum 0.11 mm thickness)[5]. Wear a fully buttoned, flame-resistant laboratory coat.

    • Self-Validating Check: Before handling, inflate the glove slightly and roll it toward the fingers to check for micro-punctures. If the glove holds pressure, the barrier is intact.

  • Ocular Protection: The ester moiety is susceptible to hydrolysis upon contact with the moisture in the eyes, potentially releasing irritating byproducts.

    • Requirement:Tight-fitting chemical safety goggles (EN166 or ANSI Z87.1 compliant)[5]. Standard safety glasses with side shields are insufficient against aerosolized powders.

  • Respiratory Protection: Because it is a solid powder that can become airborne during transfer, inhalation poses a direct risk of respiratory tract irritation (H335)[5].

    • Requirement: All handling must occur inside a certified Class II Type A2 Biological Safety Cabinet (BSC) or a Chemical Fume Hood with a face velocity of 80-100 fpm[6]. If engineering controls are compromised, an N95 or P100 particulate respirator is mandatory[5].

Operational Workflow & Handling Protocol

Follow this step-by-step methodology to ensure self-validating safety during experimental setups.

Step 1: Environmental Preparation

  • Ensure the fume hood is operational. Validation: Tape a small piece of tissue to the bottom of the sash; it should pull inward steadily.

  • Clear the workspace of strong oxidizing agents and strong bases, which can trigger unwanted hydrolysis of the carboxylate ester[3].

Step 2: Static Neutralization (Critical Step)

  • Fluorinated powders often carry a static charge, causing them to repel from spatulas and aerosolize.

  • Use an anti-static gun (e.g., Zerostat) on the weighing boat and spatula before opening the chemical container.

  • Validation: If the powder clings to the sides of the container or flies out of the boat during transfer, static is still present. Re-apply the anti-static treatment before proceeding to prevent inhalation exposure (H335)[5].

Step 3: Weighing and Transfer

  • Don all required PPE (Nitrile gloves, goggles, lab coat)[5].

  • Open the container only inside the fume hood[6].

  • Transfer the required mass using a micro-spatula.

  • Seal the primary container immediately after use to prevent moisture ingress, which can degrade the ester group.

Emergency Response & Spill Management

In the event of an accidental spill or exposure, execute the following protocol:

  • Spill Cleanup: Do NOT dry sweep, as this will aerosolize the irritating powder (H335)[5]. Gently cover the spill with damp absorbent paper (using water or a mild solvent like ethanol). Carefully scoop the material into a hazardous waste container. Wash the area thoroughly with soap and water.

  • Skin Exposure (H315): Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes[5]. Causality: Water mechanically removes the lipophilic powder before it can fully partition into the lipid layers of the skin.

  • Eye Exposure (H319): Flush eyes with water or normal saline for 15 minutes, holding eyelids open[5]. Seek immediate medical ophthalmological evaluation.

Waste Disposal & Logistics

  • Storage: Store the compound in a cool, dry, well-ventilated area[5]. While ambient storage is generally acceptable for short-term use[5], cold-chain transportation and refrigerated storage (2-8°C) are recommended for long-term stability to prevent ester degradation[7]. Keep the container tightly closed (P403+P233)[5].

  • Disposal: Methyl 6-fluoro-3-methylbenzo[b]thiophene-2-carboxylate must be treated as hazardous chemical waste (P501)[5].

    • Solid Waste: Place in a sealed, clearly labeled container for high-temperature incineration by a licensed waste management facility.

    • Liquid Waste: If dissolved in organic solvents (e.g., DMSO for biological assays), dispose of it in a designated halogenated solvent waste carboy, as the presence of fluorine dictates specific incineration protocols to prevent the release of hydrofluoric acid gas.

Process Visualization

PPE_Workflow Start Storage & Retrieval (Ambient/Cold-Chain) Prep Preparation Phase (Fume Hood Setup) Start->Prep PPE Don PPE (Nitrile, Goggles, Lab Coat) Prep->PPE Handling Active Handling (Weighing & Transfer) PPE->Handling Spill Spill/Exposure Protocol (Contain & Decontaminate) Handling->Spill Emergency Event Disposal Waste Disposal (Incineration/Solvent Waste) Handling->Disposal Routine Completion Spill->Disposal Cleanup Waste

Workflow for handling Methyl 6-fluoro-3-methylbenzo[b]thiophene-2-carboxylate with PPE checkpoints.

References

  • BLD Pharm. "863119-54-4|Methyl 6-fluoro-3-methylbenzo[b]thiophene-2-carboxylate". bldpharm.com.
  • Sigma-Aldrich. "Methyl 6-fluoro-3-methylbenzo[b]thiophene-2-carboxylate SDS". sigmaaldrich.com.
  • Sigma-Aldrich. "Methyl 6-fluoro-3-methylbenzo[b]thiophene-2-carboxylate - Molecular Weight". sigmaaldrich.com.
  • BenchChem. "The Biological Frontier of Fluorinated Benzothiophenes: A Technical Guide". benchchem.com.
  • BenchChem. "The Impact of Fluorination on the Biological Activity of Benzothiophenes: A Comparative Guide". benchchem.com.
  • Loughborough University Research Repository. "Synthesis of fluorinated drug scaffolds using SNAr substitution reactions". lboro.ac.uk.
  • ResearchGate. "Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains". researchgate.net.
  • Smolecule. "5-Fluoro-3-methyl-1-benzothiophene-2-sulfonamide". smolecule.com.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-fluoro-3-methylbenzo[b]thiophene-2-carboxylate
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Methyl 6-fluoro-3-methylbenzo[b]thiophene-2-carboxylate
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